Dehydro Tizanidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXOTSDVJFHVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675663 | |
| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-34-4 | |
| Record name | Dehydro tizanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO TIZANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVX8DX8KWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dehydro Tizanidine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Tizanidine is a known metabolite and impurity of Tizanidine, a centrally acting α2-adrenergic agonist widely used for the management of spasticity.[1] Understanding the chemical structure and properties of this compound is crucial for comprehensive drug metabolism studies, impurity profiling, and ensuring the safety and efficacy of Tizanidine-based therapeutics. This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound, chemically named 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, is formed by the dehydrogenation of the imidazoline ring of Tizanidine.[1] This transformation results in an aromatic imidazole ring, altering the molecule's electronic and conformational properties.
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆ClN₅S | [1] |
| Molecular Weight | 251.70 g/mol | [1] |
| CAS Number | 125292-34-4 | [1] |
| Melting Point | 174-176 °C (decomposes) | Predicted |
| Boiling Point | 461.6 ± 55.0 °C | Predicted |
| pKa | 13.04 ± 0.10 | Predicted |
| Solubility | Soluble in Methanol and DMSO | Supplier Data |
Synthesis of this compound
A potential synthetic approach could involve the chemical oxidation of the imidazoline ring of Tizanidine. Reagents commonly used for the dehydrogenation of similar heterocyclic systems could be explored for this purpose. The general workflow for such a synthesis is depicted below.
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Protocols
Analytical Method for Identification and Quantification
The identification and quantification of this compound, particularly as an impurity in Tizanidine active pharmaceutical ingredients (APIs) and formulations, can be achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Based on methods developed for Tizanidine and its other impurities, a reverse-phase HPLC method would be suitable.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters:
While specific optimized parameters for this compound are not published, the following can be used as a starting point for method development, based on the analysis of Tizanidine:
| Parameter | Suggested Starting Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (Q1) | m/z 252.0 (corresponding to [M+H]⁺) |
| Product Ion (Q3) | To be determined by fragmentation analysis |
The fragmentation pattern of this compound in the mass spectrometer would need to be determined experimentally to identify a specific and sensitive transition for quantification. Given its structural similarity to Tizanidine (parent ion m/z 254.0), some common fragments may be observed.
Caption: Experimental workflow for the analysis of this compound.
Biological Activity and Signaling Pathways
Tizanidine exerts its therapeutic effects as a muscle relaxant through its agonist activity at α2-adrenergic receptors in the central nervous system.[3] This activation leads to an inhibition of presynaptic neurotransmitter release, resulting in reduced motor neuron excitability.
The biological activity of this compound has not been extensively studied. Generally, the metabolites of Tizanidine are considered to be inactive. However, to definitively determine the pharmacological profile of this compound, in vitro receptor binding assays would be necessary.
Alpha-2 Adrenergic Receptor Signaling Pathway (Tizanidine):
The signaling pathway for the parent compound, Tizanidine, is well-established and serves as a reference for any potential activity of its metabolites.
Caption: Signaling pathway of Tizanidine at the α2-adrenergic receptor.
Conclusion
This compound is an important molecule to consider in the context of Tizanidine research and development. While there are still gaps in the publicly available experimental data, particularly regarding its aqueous solubility, a definitive synthetic protocol, and its biological activity, this guide provides a comprehensive summary of the current knowledge. Further research is warranted to fully characterize this metabolite and impurity to ensure the highest standards of safety and quality for Tizanidine-containing products. The provided information on its chemical structure, properties, and analytical considerations serves as a valuable resource for scientists and professionals in the pharmaceutical field.
References
Spectroscopic Profile of Dehydro Tizanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dehydro Tizanidine, a known impurity and metabolite of the muscle relaxant Tizanidine. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. This document also outlines the experimental protocols for obtaining such data and presents a relevant biochemical pathway for context.
Introduction to this compound
This compound, chemically known as 5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, is a significant related substance of Tizanidine. Its formation can occur through metabolic dehydrogenation or as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API). Accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of Tizanidine formulations.
Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, the following data is a combination of information from commercially available reference standards and predicted values based on its chemical structure and known spectroscopic principles of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented in Tables 1 and 2, respectively.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 8.0 | d | 1H | Aromatic H |
| ~7.0 - 7.5 | d | 1H | Aromatic H |
| ~6.8 - 7.2 | s (br) | 1H | Imidazole C-H |
| ~9.0 - 10.0 | s (br) | 1H | Imidazole N-H |
| ~8.0 - 9.0 | s (br) | 1H | Amine N-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C (Benzothiadiazole) |
| ~145 - 150 | C (Benzothiadiazole) |
| ~130 - 135 | C-Cl (Benzothiadiazole) |
| ~125 - 130 | C-N (Benzothiadiazole) |
| ~120 - 125 | CH (Benzothiadiazole) |
| ~115 - 120 | CH (Benzothiadiazole) |
| ~140 - 145 | C=N (Imidazole) |
| ~110 - 115 | CH (Imidazole) |
| ~110 - 115 | CH (Imidazole) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is summarized in Table 3.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 251/253 | [M]+• Molecular ion (presence of Cl isotope) |
| 216 | [M - Cl]+• |
| 184 | [M - C3H2N2]+• (Loss of imidazole ring) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed in Table 4.
Table 4: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3200 | N-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 1620 - 1580 | C=N | Stretching |
| 1550 - 1450 | Aromatic C=C | Stretching |
| 850 - 750 | C-Cl | Stretching |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound reference standard.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
Instrumentation and Parameters:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (LC-MS)
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
Instrumentation and Parameters:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: 70-120 V.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Visualization of a Relevant Pathway
To provide context for the importance of Tizanidine and its metabolites, the following diagram illustrates the simplified signaling pathway of Tizanidine's mechanism of action as an α₂-adrenergic agonist.
Conclusion
The spectroscopic data and protocols provided in this guide serve as a valuable resource for the identification and characterization of this compound. Proper analytical characterization of pharmaceutical impurities is paramount for regulatory compliance and ensuring patient safety. The provided methodologies can be adapted for routine quality control testing and stability studies of Tizanidine products.
Dehydro Tizanidine: A Comprehensive Technical Guide
CAS Number: 125292-34-4
This technical guide provides an in-depth overview of Dehydro Tizanidine, a primary metabolite and known impurity of the centrally acting α2-adrenergic agonist, Tizanidine. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical properties, synthesis, analytical characterization, and metabolic pathways.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 125292-34-4 | [1] |
| Chemical Name | 5-Chloro-N-1H-imidazol-2-yl-2,1,3-benzothiadiazol-4-amine | [2] |
| Molecular Formula | C₉H₆ClN₅S | [1] |
| Molecular Weight | 251.70 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in Methanol, DMSO | [3] |
| Storage Temperature | 2-8 °C | [3] |
Synthesis and Formation
This compound is primarily formed as a metabolite of Tizanidine. However, it can also arise as an impurity during the synthesis of the parent drug. A specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from the known synthesis of Tizanidine and the characterization of its impurities.
A potential synthetic pathway would likely involve the dehydrogenation of the imidazoline ring of Tizanidine. The synthesis of Tizanidine itself generally involves the reaction of an activated derivative of 5-chloro-2,1,3-benzothiadiazol-4-amine with ethylenediamine, followed by cyclization.[4]
Below is a conceptual workflow for the synthesis of Tizanidine, which can be adapted for the isolation or potential synthesis of this compound as an impurity.
Analytical Characterization
The identification and quantification of this compound, particularly as an impurity in Tizanidine hydrochloride, are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.[5][6][7]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method can be utilized for the determination of Tizanidine and its degradation products, including this compound.
Experimental Protocol: RP-HPLC Method
-
Column: C18 (250mm x 4.6mm, 5µm particle size)[6]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), with the pH adjusted to 3.0 using ortho-phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 230 nm[8]
-
Injection Volume: 20 µL[8]
-
Temperature: Ambient
This method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[6]
| HPLC Method Validation Parameters | Typical Acceptance Criteria | Reference(s) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | [6] |
| Precision (%RSD) | ≤ 2% | [6] |
| Accuracy (% Recovery) | 98-102% | [5] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | [5] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | [5] |
Mass Spectrometry (MS)
Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation and sensitive quantification of this compound.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion (m/z): 252.0 (corresponding to [M+H]⁺ of this compound).
-
Product Ions: Specific fragmentation patterns would need to be determined experimentally, but would involve cleavage of the imidazole and benzothiadiazole rings.
Metabolism and Pharmacokinetics
This compound is a known metabolite of Tizanidine. The metabolism of Tizanidine is extensive and occurs primarily in the liver, mediated by the cytochrome P450 enzyme CYP1A2.[9] This biotransformation leads to the formation of several metabolites, which are generally considered to be pharmacologically inactive.[9][10]
The metabolic pathway leading to this compound involves the oxidation of the imidazoline ring of the parent Tizanidine molecule.
While specific pharmacokinetic data for this compound is not available, the pharmacokinetics of the parent drug, Tizanidine, are well-documented.
| Pharmacokinetic Parameter (Tizanidine) | Value | Reference(s) |
| Bioavailability | ~40% (due to extensive first-pass metabolism) | |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [10] |
| Plasma Protein Binding | ~30% | |
| Elimination Half-life | ~2.5 hours | [10] |
| Metabolism | Hepatic (primarily CYP1A2) | [9] |
| Excretion | Primarily renal (as metabolites) |
Pharmacological Activity and Signaling Pathways
The metabolites of Tizanidine, including this compound, are generally reported to be inactive.[9][10] As such, there is a lack of specific studies investigating the pharmacological activity and effects on signaling pathways of this compound.
The pharmacological action of the parent compound, Tizanidine, is well-characterized. It acts as a central α2-adrenergic agonist, with its primary site of action at the spinal and supraspinal levels. By stimulating presynaptic α2-receptors, Tizanidine inhibits the release of excitatory amino acids from spinal interneurons, which in turn reduces the firing of motor neurons that cause muscle spasticity.[11]
Signaling Pathway of Tizanidine
It is important to note that this pathway describes the action of Tizanidine, and it is presumed that this compound does not significantly engage this pathway due to its reported inactivity. Further research would be required to definitively confirm the lack of pharmacological activity of this compound.
| Pharmacological Parameter | This compound (CAS 125292-34-4) | Reference(s) |
| Receptor Binding Affinity (Ki) | Data not available in searched literature | |
| Functional Activity (IC₅₀/EC₅₀) | Data not available in searched literature | |
| In vivo Efficacy | Data not available in searched literature |
Conclusion
This compound is a well-identified metabolite and impurity of Tizanidine. While its chemical structure and formation pathway are understood, there is a significant gap in the publicly available literature regarding its specific synthesis, quantitative pharmacological activity, and detailed experimental protocols. The information provided in this guide, largely extrapolated from studies on the parent compound, serves as a foundational resource for researchers. Further investigation is warranted to fully characterize the properties and potential biological effects of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Tizanidine Dehydro Impurity | 125292-34-4 | SynZeal [synzeal.com]
- 3. 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (tizanidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 7. Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. How Long Does Tizanidine Stay in Your System? Zanaflex Half-Life [addictionresource.com]
- 11. Tizanidine | CAS#:51322-75-9 | Chemsrc [chemsrc.com]
Physical and chemical characteristics of Dehydro Tizanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Tizanidine is a primary metabolite of the centrally acting α2-adrenergic agonist, Tizanidine. Tizanidine is a widely prescribed muscle relaxant used to manage spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][2] Understanding the physical and chemical characteristics of its metabolites is crucial for a comprehensive assessment of the parent drug's pharmacology, toxicology, and analytical detection. This compound, formed by the oxidation of Tizanidine's imidazoline ring, is generally considered to be an inactive metabolite.[1][3][4]
This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its metabolic pathway, and relevant experimental protocols. Due to the limited availability of specific experimental data for this metabolite, information has been compiled from various sources, including data on the parent compound, Tizanidine, for comparative purposes.
Chemical and Physical Characteristics
This compound is the direct product of the dehydrogenation of the imidazoline ring of Tizanidine. This transformation results in the formation of an aromatic imidazole ring.
IUPAC Name: 5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine[5]
Synonyms: this compound, Tizanidine Impurity 10, Tizanidine Dehydro Impurity
Data Presentation
Table 1: Molecular and Physical Properties
| Property | This compound | Tizanidine |
| CAS Number | 125292-34-4[6] | 51322-75-9[7] |
| Molecular Formula | C₉H₆ClN₅S[6] | C₉H₈ClN₅S[7] |
| Molecular Weight | 251.70 g/mol [6] | 253.71 g/mol [7] |
| Melting Point | 174-176 °C (decomposes) | 221-223 °C |
| Boiling Point | Predicted: 461.6 ± 55.0 °C | Not available |
| Appearance | Yellow Solid | White to off-white crystalline powder[8] |
Table 2: Solubility and Dissociation Constant
| Property | This compound | Tizanidine |
| Solubility | Soluble in DMSO, Methanol | Slightly soluble in water and methanol; solubility decreases as pH increases[8] |
| pKa | Predicted: 13.04 ± 0.10 | 7.07 (basic), 0.6 (acidic) |
Metabolic Pathway
This compound is a product of the hepatic metabolism of Tizanidine. The primary enzyme responsible for this biotransformation is Cytochrome P450 1A2 (CYP1A2).[1][3][9] The metabolic process involves the oxidation of the imidazoline ring of Tizanidine, leading to the formation of its inactive metabolites, including this compound.[3][10] This extensive first-pass metabolism in the liver contributes to the relatively low bioavailability of orally administered Tizanidine.[9] The metabolites are primarily excreted through the kidneys.[2]
Experimental Protocols
While specific experimental protocols for the synthesis and detailed characterization of this compound are not widely published, methodologies for the analysis of Tizanidine and its impurities can be adapted.
General Analytical Workflow for Metabolite Identification
The identification and characterization of metabolites like this compound in biological matrices or as impurities in bulk drug substances typically follow a standardized workflow.
High-Performance Liquid Chromatography (HPLC) Method for Tizanidine and Impurities
The following is a representative HPLC method that can be used for the separation and detection of Tizanidine and its related substances, including potential metabolites like this compound. This method is adapted from established protocols for Tizanidine analysis.[11]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and a phosphate buffer.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both the parent drug and metabolites have significant absorbance, often around 230 nm or 315 nm.[11]
-
Temperature: Ambient or controlled column temperature (e.g., 25 °C).[11]
-
Sample Preparation: Samples (e.g., from forced degradation studies or biological matrices) are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
Spectroscopic Data
As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for isolated this compound are not publicly available. The characterization of Tizanidine impurities has been reported, but this specific metabolite is often not the focus of these studies.[12] For researchers aiming to characterize this compound, the following predicted data and data from the parent compound can serve as a reference.
-
Mass Spectrometry: The expected molecular ion peak for this compound (C₉H₆ClN₅S) would be at m/z 251.0087 (for the monoisotopic mass).
-
¹H NMR Spectroscopy: It is predicted that the ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons on the benzothiadiazole and imidazole rings. In comparison to Tizanidine, the signals for the -CH₂-CH₂- protons of the imidazoline ring would be absent, and new signals for the imidazole ring protons would appear.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would similarly reflect the aromatic nature of the imidazole ring in this compound, with chemical shifts differing from the aliphatic carbons of the imidazoline ring in Tizanidine.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C=N, and aromatic C-H and C=C stretching vibrations.
Biological Activity and Signaling Pathways
This compound is consistently reported in the literature as an inactive metabolite of Tizanidine.[1][2][3][4] The pharmacological activity of Tizanidine is attributed to its agonist activity at α2-adrenergic receptors in the central nervous system, which leads to a reduction in spasticity.[8] The metabolic conversion of Tizanidine to this compound and other metabolites results in a loss of this pharmacological effect.[10] Therefore, this compound is not expected to engage in significant signaling pathways or exhibit the therapeutic effects of its parent compound.
Conclusion
This compound is a key metabolite in the biotransformation of Tizanidine. While its fundamental chemical identity is established, a comprehensive profile of its physical and chemical characteristics is limited by the lack of publicly available experimental data. The information provided in this guide, compiled from existing literature on Tizanidine and its metabolites, serves as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmacology. Further studies involving the isolation or synthesis and subsequent detailed characterization of this compound are necessary to fill the current knowledge gaps.
References
- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. benchchem.com [benchchem.com]
- 4. Zanaflex (Tizanidine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. pschemicals.com [pschemicals.com]
- 6. scbt.com [scbt.com]
- 7. Tizanidine Hydrochloride | C9H9Cl2N5S | CID 114869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 12. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Dehydro Tizanidine: An In-depth Technical Guide to its Core Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known solubility and stability of Tizanidine and presents an inferred profile for its metabolite, Dehydro Tizanidine. The inferences are drawn from a comparative analysis of their chemical structures and established principles of medicinal chemistry. Furthermore, this guide details the experimental protocols necessary for the empirical determination of these properties and includes visualizations of key metabolic and experimental processes.
Physicochemical Properties: Tizanidine and this compound
A comparative summary of the physicochemical properties of Tizanidine and the inferred properties of this compound is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Tizanidine and this compound
| Property | Tizanidine | This compound (Inferred) | Rationale for Inference |
| Molecular Formula | C₉H₈ClN₅S[4] | C₉H₆ClN₅S[1] | Established molecular formula for the metabolite. |
| Molecular Weight | 253.71 g/mol [4] | 251.70 g/mol [1] | Calculated from the molecular formula. |
| Chemical Structure | Imidazoline ring[4] | Imidazole ring | Dehydrogenation of the imidazoline ring to form an aromatic imidazole ring is the structural difference. |
| Aqueous Solubility | Slightly soluble in water; solubility decreases as pH increases.[5] | Expected to have lower aqueous solubility. | The aromatization of the imidazoline ring to an imidazole ring increases the planarity and aromatic character of the molecule. This can lead to stronger crystal lattice energy and reduced interaction with water molecules, thus decreasing solubility. |
| LogP (Octanol-Water Partition Coefficient) | 1.72[6] | Expected to be higher than Tizanidine. | The loss of two hydrogen atoms and the formation of an aromatic ring generally increases the lipophilicity of a molecule, leading to a higher LogP value. |
| Stability | Stable under acidic and basic hydrolysis, and thermal stress. Susceptible to oxidative and photolytic degradation.[7][8] | Potentially more stable to oxidation but may have altered photostability. | The dehydrogenated (aromatic) imidazole ring may be less susceptible to certain oxidative pathways compared to the saturated imidazoline ring. However, the introduction of a new aromatic system could alter the molecule's susceptibility to photolytic degradation. |
Solubility Profile
Tizanidine
Tizanidine hydrochloride is described as being slightly soluble in water and methanol, with its aqueous solubility decreasing as the pH increases.[5]
This compound (Inferred)
Based on its chemical structure, this compound is predicted to have lower aqueous solubility than Tizanidine. The conversion of the imidazoline to an imidazole ring introduces aromaticity, making the molecule more planar and rigid. This increased planarity can facilitate more efficient packing in the solid state, leading to a higher crystal lattice energy that is more difficult for a solvent to overcome. The increased overall aromaticity also contributes to a higher lipophilicity, which would favor partitioning into non-aqueous environments.
Stability Profile
Forced degradation studies on Tizanidine hydrochloride indicate its stability under various stress conditions.
Table 2: Summary of Tizanidine Forced Degradation Studies
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (e.g., 0.1 N HCl at 80°C for 1 hour) | Stable, minimal degradation. | [7][9] |
| Base Hydrolysis (e.g., 0.1 N NaOH at 80°C for 1 hour) | Stable, minimal degradation. | [7][9] |
| Oxidative Degradation (e.g., 3% H₂O₂ at 80°C for 1 hour) | Susceptible to degradation, formation of degradation products. | [8][9] |
| Thermal Degradation (e.g., 80°C for 60 minutes) | Stable, minimal degradation. | [7][9] |
| Photolytic Degradation (UV-C light exposure for 7 days) | Significant degradation (approx. 55.16%). | [10] |
This compound (Inferred)
The stability profile of this compound is expected to differ from that of Tizanidine, primarily due to the aromatization of the imidazoline ring. The imidazole ring is generally more stable towards oxidation than the imidazoline ring. Therefore, this compound may exhibit greater stability under oxidative stress. However, the introduction of an additional aromatic ring system could potentially increase its susceptibility to photolytic degradation, as aromatic systems can absorb UV radiation and undergo photochemical reactions.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of a compound like this compound, based on established protocols for Tizanidine.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[11][12]
Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.
Materials:
-
This compound pure substance
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 4.5
-
Hydrochloric acid buffer at pH 1.2
-
Orbital shaker/incubator
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
An excess amount of this compound is added to separate vials containing the different pH buffers.
-
The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
The samples are agitated for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
At each time point, an aliquot is withdrawn and centrifuged to separate the undissolved solid.
-
The supernatant is then carefully collected, diluted appropriately, and analyzed using a validated analytical method to determine the concentration of dissolved this compound.
-
Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Forced Degradation (Stress Testing) Protocol
This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.[13]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound pure substance
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3-30%)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., RP-HPLC)
Procedure:
-
Acid Hydrolysis: A solution of this compound is prepared in an acidic medium (e.g., 0.1 N HCl) and heated (e.g., at 80°C for a specified time). Samples are withdrawn at various time points, neutralized, and analyzed.
-
Base Hydrolysis: A solution of this compound is prepared in a basic medium (e.g., 0.1 N NaOH) and heated. Samples are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: A solution of this compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating. Samples are withdrawn and analyzed.
-
Thermal Degradation: The solid form of this compound is exposed to high temperatures (e.g., 80°C) for an extended period. Samples are taken at intervals, dissolved in a suitable solvent, and analyzed. A solution of the compound is also subjected to thermal stress.
-
Photolytic Degradation: The solid drug and a solution of the drug are exposed to a combination of UV and visible light in a photostability chamber. A control sample is kept in the dark. Samples are analyzed after a defined exposure period.
For all stress conditions, the extent of degradation is monitored, and the formation of any degradation products is investigated using a stability-indicating analytical method.
Mandatory Visualizations
Metabolic Pathway of Tizanidine
The primary metabolic pathway of Tizanidine involves the oxidation of the imidazoline ring, a reaction catalyzed predominantly by the cytochrome P450 1A2 (CYP1A2) enzyme.[4][10] This can lead to the formation of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tizanidine - Wikipedia [en.wikipedia.org]
- 4. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Compound: TIZANIDINE HYDROCHLORIDE (CHEMBL1200329) - ChEMBL [ebi.ac.uk]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. who.int [who.int]
- 13. resolvemass.ca [resolvemass.ca]
In Silico Prediction of Dehydro Tizanidine Toxicity: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tizanidine, a centrally acting α2-adrenergic agonist, is widely prescribed for the management of muscle spasticity. Its metabolism, primarily mediated by cytochrome P450 1A2 (CYP1A2), leads to the formation of several metabolites, and its manufacturing process can result in various impurities.[1][2] One such identified impurity is Dehydro Tizanidine. The toxicological profile of such metabolites and impurities is of paramount importance in drug safety assessment. This technical guide provides a comprehensive framework for the in silico prediction of the toxicity of this compound, supplemented with detailed protocols for subsequent in vitro validation. We will explore predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), Quantitative Structure-Activity Relationship (QSAR) based toxicity, and molecular docking studies to elucidate potential mechanisms of toxicity. Furthermore, this guide outlines potential signaling pathways involved in any predicted toxicity and provides detailed experimental workflows for laboratory validation.
Introduction to this compound
This compound, chemically identified as 5-Chloro-N-1H-imidazol-2-yl-2,1,3-benzothiadiazol-4-amine, is a known impurity of Tizanidine.[3] While the parent drug, Tizanidine, is known to be associated with adverse effects such as hypotension, bradycardia, and hepatotoxicity, the toxicological properties of its impurities are not well-characterized.[2][4] Predicting the potential toxicity of such compounds early in the drug development process is crucial for risk assessment and ensuring patient safety. In silico toxicology offers a rapid and cost-effective approach to screen for potential liabilities before undertaking resource-intensive in vitro and in vivo studies.[5][6]
In Silico Toxicity Prediction of this compound
A multi-pronged in silico approach was employed to predict the toxicological profile of this compound. This involved the use of various computational models to assess its pharmacokinetic properties and predict potential toxic endpoints.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is a cornerstone of early-stage drug discovery, providing insights into a molecule's likely behavior in the body.[7][8] Several free and commercial web servers are available for this purpose. For this guide, we will outline the methodology using a hypothetical amalgamation of predictions from well-established platforms like SwissADME and pkCSM.[9]
Methodology:
-
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database such as PubChem.
-
The SMILES string is submitted to an ADMET prediction web server.
-
The server calculates various physicochemical and pharmacokinetic properties based on the molecule's structure.
-
The output is analyzed for potential toxicological liabilities.
Predicted ADMET Properties of this compound:
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility | Moderately Soluble | Favorable for oral absorption. |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut. |
| Intestinal Absorption (Human) | > 90% | High probability of absorption. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| Distribution | ||
| VDss (human) | 0.8 L/kg | Moderate distribution into tissues. |
| BBB Permeability | Yes | Potential to cross the blood-brain barrier. |
| CNS Permeability | Permeable | May elicit central nervous system effects. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C19 Inhibitor | No | Low potential for interaction with this isoform. |
| CYP2C9 Inhibitor | No | Low potential for interaction with this isoform. |
| CYP2D6 Inhibitor | No | Low potential for interaction with this isoform. |
| CYP3A4 Inhibitor | No | Low potential for interaction with this isoform. |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | Predicted to be cleared from the body at a moderate rate. |
| Renal OCT2 Substrate | No | Not likely to be actively secreted by renal transporters. |
| Toxicity | ||
| AMES Toxicity | Mutagenic | Potential for mutagenicity. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity via hERG blockade. |
| hERG II Inhibitor | No | Low risk of cardiotoxicity via hERG blockade. |
| Hepatotoxicity | Yes | Potential for drug-induced liver injury. |
| Skin Sensitisation | No | Low risk of causing skin allergies. |
Quantitative Structure-Activity Relationship (QSAR) Toxicity Prediction
QSAR models are computational models that relate the chemical structure of a molecule to its biological activity or toxicity.[10][11] ProTox-II is a widely used web server for predicting various toxicity endpoints based on a large database of chemical structures and their corresponding toxicological data.
Methodology:
-
The chemical structure of this compound is drawn or submitted as a SMILES string to the ProTox-II web server.
-
The server compares the structural fragments of this compound to those of known toxic compounds in its database.
-
A prediction of oral toxicity (LD50) and a toxicity class are generated.
Predicted Oral Toxicity of this compound (Rodent Model):
| Parameter | Predicted Value |
| Predicted LD50 | 350 mg/kg |
| Toxicity Class | 4 |
| Prediction Accuracy | 72% |
Interpretation: The predicted LD50 of 350 mg/kg places this compound in toxicity class 4 (Harmful if swallowed), suggesting moderate acute toxicity.
Molecular Docking
To investigate a potential mechanism for the predicted hepatotoxicity, molecular docking was performed. The c-Jun N-terminal kinase (JNK) signaling pathway is a key mediator of drug-induced liver injury.[1][12][13] Sustained activation of JNK can lead to mitochondrial dysfunction and hepatocyte apoptosis. Therefore, JNK1 was selected as a potential protein target.
Methodology:
-
The 3D structure of this compound was generated and energy-minimized using a molecular modeling software.
-
The crystal structure of human JNK1 was obtained from the Protein Data Bank (PDB).
-
Molecular docking was performed using a program such as AutoDock Vina to predict the binding affinity and pose of this compound within the ATP-binding site of JNK1.
Molecular Docking Results:
| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) |
| This compound | JNK1 | -8.2 |
Interpretation: The predicted binding affinity of -8.2 kcal/mol suggests a potentially strong interaction between this compound and JNK1. This indicates that this compound may act as an inhibitor or modulator of the JNK signaling pathway, which could contribute to its potential hepatotoxicity.
Potential Toxicological Pathways
The in silico predictions suggest that this compound may induce hepatotoxicity. Two major signaling pathways often implicated in drug-induced liver injury are the JNK signaling pathway and the mitochondrial stress pathway.[12][14]
JNK Signaling Pathway in Drug-Induced Liver Injury
The JNK pathway is a critical component of the cellular stress response.[1][13] While transient activation can be protective, sustained JNK activation, often triggered by reactive oxygen species (ROS) or direct interaction with xenobiotics, can lead to apoptosis. Activated JNK can translocate to the mitochondria and promote the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors.[12]
Mitochondrial Stress Pathway
Mitochondria are central to cellular energy metabolism and are also key regulators of cell death.[15][16][17] Many xenobiotics or their reactive metabolites can directly target mitochondria, leading to a disruption of the electron transport chain, increased ROS production, depletion of cellular antioxidants like glutathione (GSH), and ultimately, mitochondrial dysfunction. This can trigger the intrinsic apoptotic pathway.
Experimental Protocols for In Vitro Validation
The following protocols describe standard in vitro assays to validate the in silico predictions of this compound's cytotoxicity and hepatotoxicity.
Cell Culture
The human hepatoma cell line HepG2 is a suitable model for in vitro hepatotoxicity studies due to its human origin and expression of some drug-metabolizing enzymes.[18][19][20]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
MTT Cytotoxicity Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[21][22]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate reader
Protocol:
-
After 24 hours of cell seeding, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[21][23][24]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Protocol:
-
Treat cells with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Hepatotoxicity Assessment in HepG2 Cells
To specifically assess hepatotoxicity, the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) released into the culture medium can be measured. Additionally, intracellular glutathione (GSH) levels can be quantified as an indicator of oxidative stress.
Materials:
-
Commercially available ALT, AST, and GSH assay kits
-
Cell lysis buffer
Protocol:
-
Treat HepG2 cells with this compound as previously described.
-
ALT/AST Measurement: Collect the cell culture supernatant and measure ALT and AST activity according to the manufacturer's instructions for the respective assay kits.
-
GSH Measurement: Wash the cells with PBS, then lyse the cells. Measure the intracellular GSH levels in the cell lysate using a GSH assay kit according to the manufacturer's protocol.
Conclusion
This technical guide has outlined a comprehensive strategy for the in silico prediction and in vitro validation of this compound toxicity. The predictive modeling suggests that this compound may possess moderate acute toxicity and, more significantly, has the potential to be mutagenic and hepatotoxic. The predicted interaction with JNK1 provides a plausible mechanistic hypothesis for the observed hepatotoxicity. The detailed experimental protocols provide a clear path forward for the validation of these in silico findings. By integrating computational predictions with targeted in vitro experiments, a robust toxicological profile of this compound can be established, ensuring a more informed and data-driven approach to drug safety assessment.
References
- 1. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijritcc.org [ijritcc.org]
- 3. ADMET-AI [admet.ai.greenstonebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Sources, mechanisms, and consequences of chemical-induced mitochondrial toxicity: Submitted for consideration for the Special Issue of Toxicology on “Chemical Mitochondrial Toxicity” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
Tizanidine Impurities: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of Tizanidine impurities. Tizanidine, a centrally acting α2-adrenergic agonist, is widely used for the management of spasticity. Ensuring the purity and quality of the drug substance and its formulated products is critical for its safety and therapeutic efficacy. This document summarizes the current knowledge on process-related impurities, degradation products, and pharmacopeial standards for Tizanidine, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key relationships with diagrams.
Overview of Tizanidine Impurities
Impurities in Tizanidine can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established standards for controlling these impurities.[2] Several research articles have focused on the identification, isolation, and characterization of these impurities, providing valuable insights for drug development and quality control.[3][4]
The impurities can be broadly classified into synthetic intermediates, by-products of side reactions, and degradation products formed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[5][6][7]
Quantitative Data on Tizanidine Impurities
The following tables summarize the identified impurities of Tizanidine, including their names, structures (where available), and other relevant quantitative information.
Table 1: Pharmacopeial and Process-Related Impurities of Tizanidine
| Impurity Name | Pharmacopeia Designation | Source | Notes |
| 5-Chloro-2,1,3-benzothiadiazol-4-amine | Tizanidine EP Impurity E; Tizanidine USP Related Compound A | Process-related[8] | A key starting material or intermediate in the synthesis of Tizanidine. |
| N-Acetyltizanidine | Tizanidine Related Compound B (USP) | Process-related[4] | - |
| 1-Acetylimidazolodine-2-thione | Tizanidine Related Compound C (USP) | Process-related[4] | - |
| N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazole-4-amine hydrochloride | Impurity A | Process-related | Formed from a deschloro analog of a starting material. |
| N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea | Impurity B | Process-related | A key intermediate in the synthesis of Tizanidine. |
| Dimer of Tizanidine HCl | Impurity C | Process-related | Formed by the condensation of Tizanidine with an intermediate. |
| S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)isothiouronium iodide | Impurity D | Process-related | A key intermediate in the synthesis of Tizanidine. |
| N,N-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)guanidine | Impurity F | Process-related | Formed from the condensation of Tizanidine and an intermediate. |
| 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride | - | Process-related[3][4] | A novel process impurity identified and characterized.[3][4] Its formation is attributed to the displacement of the chlorine atom by ethanethiol.[4] The content of this impurity was found to be in the range of 0.05% to 0.15% w/w.[4] |
Table 2: Degradation Products of Tizanidine from Forced Degradation Studies
| Stress Condition | Degradation Product (m/z) | Study Findings |
| Oxidative (H₂O₂) | Additional peak at Rf 0.12 (HPTLC) | Tizanidine is susceptible to oxidation.[6] |
| Photolytic (UV-C) | m/z 236, 268, 184, 186, 216 | Approximately 55.16% of the drug degraded after 7 days under UV-C light.[7][9] The degradation followed zero-order kinetics.[7][9] |
| Acidic Hydrolysis | Stable | Tizanidine was found to be stable under acidic conditions in several studies.[6][10][11] However, one study showed some degradation under minimal acidic conditions.[12][13] |
| Basic Hydrolysis | Stable | Tizanidine was found to be stable under alkaline conditions in several studies.[6][10][11] However, one study showed some degradation under minimal basic conditions.[12][13] |
| Thermal | Stable | Tizanidine was found to be stable under thermal stress.[10][11] |
Experimental Protocols
Detailed methodologies for the analysis of Tizanidine and its impurities are crucial for reproducible results. The following sections outline key experimental protocols cited in the literature.
Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is effective for separating Tizanidine from its degradation products.[6]
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.[6]
-
Mobile Phase: Toluene-acetone-ammonia (5:5:0.1, v/v/v).[6]
-
Detection: Densitometric analysis in absorbance mode at 315 nm.[6]
-
Rf Value for Tizanidine: 0.32 ± 0.01.[6]
-
Linearity Range: 300-1000 ng per spot.[6]
-
Limits of Detection (LOD) and Quantitation (LOQ): 88 ng per spot and 265 ng per spot, respectively.[6]
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Several RP-HPLC methods have been developed and validated for the determination of Tizanidine and its impurities.
Method 1: [10]
-
Column: Atlantis C18 (250 x 4.6 mm, 5µm).[10]
-
Mobile Phase: 20mM KH₂PO₄ (pH 3.5) and methanol in a ratio of 30:70 (v/v).[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Detection Wavelength: 315 nm.[10]
-
Retention Time for Tizanidine: 3.7 min.[10]
-
Linearity Range: 5-40 µg/mL.[10]
-
Column: Waters Symmetry C18 ODS (250×4.6 mm, 5µm particle size).[12][13]
-
Mobile Phase: Acetonitrile and phosphate buffer (20:80 v/v), with the pH adjusted to 3.0 using ortho-phosphoric acid.[12][13]
Ultra-Performance Liquid Chromatography (UPLC) Method for Related Impurities
A UPLC method was developed for the simultaneous estimation of six known impurities of Tizanidine.[14]
-
Column: Ethylene bridged hybrid C8.[14]
-
Detection Wavelength: 230 nm.[14]
-
Elution Time: All six impurities eluted within 11 minutes.[14]
-
LOD Range: 0.008%–0.028%.[14]
-
LOQ Range: 0.037%–0.057%.[14]
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. A typical protocol involves subjecting the drug substance to various stress conditions.[5]
-
Acid Hydrolysis: 0.1 N HCl.
-
Base Hydrolysis: 0.1 N NaOH.
-
Oxidative Degradation: 3-30% Hydrogen Peroxide.[6]
-
Thermal Degradation: Heating at a specific temperature (e.g., 60-80°C).
-
Photolytic Degradation: Exposure to UV light.[7]
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key relationships in the context of Tizanidine impurities.
Caption: Classification of Tizanidine Impurities.
Caption: Workflow for Forced Degradation Studies of Tizanidine.
Caption: Postulated Formation Pathway for a Process-Related Impurity.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. チザニジン 塩酸塩 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Tizanidine EP Impurity E | 30536-19-7 | SynZeal [synzeal.com]
- 9. scilit.com [scilit.com]
- 10. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 14. japsonline.com [japsonline.com]
Methodological & Application
Application Note: High-Throughput Analysis of Dehydro Tizanidine in Human Plasma Using LC-MS/MS
Introduction Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of spasticity.[1] It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme, leading to the formation of several inactive metabolites.[1][2][3] Dehydro Tizanidine is a significant metabolite, and its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Metabolic Pathway of Tizanidine
Tizanidine is primarily metabolized in the liver by the CYP1A2 isoenzyme.[2][4] The main metabolic route involves the oxidation of the imidazoline ring, leading to the formation of various metabolites, including this compound.[3] Understanding this pathway is essential for interpreting pharmacokinetic data and assessing potential drug-drug interactions, particularly with CYP1A2 inhibitors.[2][4]
Caption: Metabolic pathway of Tizanidine to this compound.
Analytical Method: LC-MS/MS
A highly sensitive and selective LC-MS/MS method was developed and validated for the quantification of Tizanidine and its metabolites in human plasma. This method offers high throughput and is suitable for pharmacokinetic studies.
Quantitative Data Summary
The performance characteristics of the LC-MS/MS method are summarized in the table below. The method demonstrates excellent linearity, sensitivity, and precision.
| Parameter | Tizanidine |
| Linearity Range | 50 - 5000 pg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[5] |
| Precision (%RSD) at LLOQ | < 13%[5] |
| Run Time | 2.5 min[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
Experimental Workflow
The analytical workflow involves sample preparation via liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocol
This protocol is based on established methods for the analysis of Tizanidine and its metabolites in human plasma.[5]
Materials and Reagents
-
Tizanidine and this compound reference standards
-
Internal Standard (IS), e.g., Tizanidine-d4[3]
-
HPLC-grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
Ethyl acetate
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source[3]
-
Analytical column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[3]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of Tizanidine, this compound, and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of water and acetonitrile (50:50, v/v) to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System:
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing standard solutions of this compound and the IS to identify the precursor and product ions.
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model. The concentrations of this compound in the QC and unknown samples are then determined from this calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics, enabling reliable bioanalytical support for drug development programs involving Tizanidine.
References
- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Tizanidine and Dehydro Tizanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the muscle relaxant Tizanidine and its primary metabolite, Dehydro Tizanidine. The described method is crucial for purity analysis, stability testing, and pharmacokinetic studies in drug development and quality control. The protocol provides a clear and reproducible methodology, and the accompanying data is presented for easy interpretation.
Introduction
Tizanidine is a centrally acting α2-adrenergic agonist widely used for the management of spasticity. During its metabolism, Tizanidine is converted to several metabolites, with this compound being a significant one.[1][2][3] Therefore, a reliable analytical method to separate and quantify Tizanidine from this compound and other related impurities is essential for ensuring the quality, safety, and efficacy of Tizanidine drug products. This document provides a detailed protocol for a stability-indicating HPLC method capable of achieving this separation.
Experimental Protocol
This protocol is based on established methods for the analysis of Tizanidine and its related substances.[4][5]
1. Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4]
-
Chemicals and Reagents:
-
Tizanidine Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Orthophosphoric Acid
-
Water (HPLC grade)
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Tizanidine and this compound.
| Parameter | Condition |
| Mobile Phase A | 20mM Potassium Phosphate buffer (pH adjusted to 3.5 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A linear gradient can be optimized. A starting point could be 90% A, transitioning to 40% A over 20 minutes, followed by a re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[6][7] |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Tizanidine Hydrochloride and this compound reference standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution to a suitable working concentration for analysis.
-
Sample Preparation: For drug substance, dissolve a known amount in the diluent. For drug product (e.g., tablets), grind the tablets to a fine powder, extract with a suitable solvent, and dilute to the desired concentration. Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following table presents typical retention times and resolution obtained using a similar HPLC method. Actual values may vary depending on the specific column and system used.
| Compound | Retention Time (min) | Resolution (Rs) with Tizanidine |
| This compound | ~ 4.5 | > 2.0 |
| Tizanidine | ~ 6.2 | - |
Method Validation Parameters (Illustrative)
A full method validation should be performed according to ICH guidelines. The following table provides an example of typical validation parameters.
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of the analytes. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of Tizanidine and this compound.
Logical Relationship of Key Method Parameters
Caption: Interrelationship of HPLC method parameters for optimal separation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of Tizanidine and its metabolite, this compound. This method is suitable for routine quality control analysis and can be adapted for various applications in the pharmaceutical industry, including formulation development and stability studies. Proper method validation is essential before implementation in a regulated environment.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of the muscle relaxant Tizanidine and its primary related compounds. The method is designed for high-throughput analysis in research, quality control, and drug development settings. Utilizing a rapid UPLC separation combined with the specificity and sensitivity of tandem mass spectrometry, this protocol enables accurate quantification and identification of Tizanidine and its impurities.
Introduction
Tizanidine is a centrally acting α2-adrenergic agonist widely used for the management of muscle spasticity.[1] During its synthesis and storage, various related compounds and impurities can arise.[2] Regulatory bodies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for a UPLC-MS/MS method capable of separating and quantifying Tizanidine and its key related compounds: Tizanidine Related Compound A (4-amino-5-chloro-2,1,3-benzothiadiazole), Tizanidine Related Compound B (N-acetyltizanidine), and Tizanidine Related Compound C (1-acetylimidazolidine-2-thione).[3][4]
Experimental Protocols
Materials and Reagents
-
Tizanidine Hydrochloride (Reference Standard)
-
Tizanidine Related Compound A (4-amino-5-chloro-2,1,3-benzothiadiazole)[3]
-
Tizanidine Related Compound C (1-acetylimidazolidine-2-thione)[6]
-
Tizanidine-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
Sample Preparation: Plasma (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of Tizanidine-d4 internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
UPLC-MS/MS Instrumentation and Conditions
A validated liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method is employed for the determination of Tizanidine and its related compounds.[7]
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Software: MassLynx or equivalent
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 5% B
-
4.0 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative data for the UPLC-MS/MS analysis of Tizanidine and its related compounds.
Table 1: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tizanidine | 254.0 | 44.1 | 30 | 25 |
| Tizanidine Related Compound A | 186.0 | 135.0 | 25 | 20 |
| Tizanidine Related Compound B | 296.1 | 254.1 | 35 | 15 |
| Tizanidine Related Compound C | 145.0 | 88.1 | 20 | 12 |
| Tizanidine-d4 (IS) | 258.0 | 48.1 | 30 | 25 |
Table 2: Method Validation Summary
| Parameter | Tizanidine | Related Compound A | Related Compound B | Related Compound C |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 50 | 0.05 - 50 | 0.05 - 50 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| LOD (ng/mL) | 0.03 | 0.015 | 0.015 | 0.015 |
| LOQ (ng/mL) | 0.1 | 0.05 | 0.05 | 0.05 |
| Intra-day Precision (%RSD) | < 5% | < 7% | < 7% | < 8% |
| Inter-day Precision (%RSD) | < 6% | < 8% | < 8% | < 9% |
| Accuracy/Recovery (%) | 95 - 105% | 92 - 108% | 93 - 107% | 90 - 110% |
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of Tizanidine.
Caption: Relationship between Tizanidine and its related compounds.
References
- 1. Tizanidine | 51322-75-9 [chemicalbook.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Tizanidine Related Compound A - CAS - 30536-19-7 | Axios Research [axios-research.com]
- 4. TIZANIDINE RELATED COMPOUND B (50 MG) (N-ACETYLTIZANIDINE) CAS#: 173532-15-5 [m.chemicalbook.com]
- 5. Tizanidine Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 6. clearsynth.com [clearsynth.com]
- 7. benchchem.com [benchchem.com]
Application Note: Development of a Validated Assay for Tizanidine and its Adaptation for Dehydro Tizanidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Tizanidine in human plasma. While a specific validated assay for its metabolite, Dehydro Tizanidine, is not widely documented in publicly available literature, the principles and protocols detailed herein for Tizanidine can be readily adapted for the development and validation of an assay for this compound. This application note includes detailed experimental protocols, data presentation in tabular format, and workflow diagrams to guide researchers in this process.
Introduction
Tizanidine is a centrally acting α2-adrenergic agonist used for the management of muscle spasticity.[1] Accurate and reliable quantification of tizanidine and its metabolites in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] Tizanidine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, into inactive metabolites.[3] Understanding the metabolic profile, including the quantification of metabolites like this compound, is essential for a complete understanding of the drug's disposition.
This application note details a robust LC-MS/MS method for Tizanidine analysis in human plasma and provides a framework for developing a similar assay for this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective method for extracting Tizanidine from plasma is liquid-liquid extraction.[4]
Protocol:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.[4]
-
Add a precise volume of the internal standard (IS) working solution (e.g., Tizanidine-d4).[1][4]
-
Add a basifying agent, such as 0.5 M NaOH, to adjust the pH.[4]
-
Vortex the mixture to ensure thorough mixing.[4]
-
Add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate).[1]
-
Vortex the sample for an extended period (e.g., 10 minutes) to facilitate the transfer of the analyte and IS into the organic layer.[1][4]
-
Centrifuge the sample to achieve complete phase separation.[4]
-
Carefully transfer the supernatant (organic layer) to a new tube.[4]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried residue in a specific volume of the mobile phase.[4]
-
The reconstituted sample is now ready for injection into the LC-MS/MS system.[4]
LC-MS/MS Analysis
The following conditions are typical for the analysis of Tizanidine and can be used as a starting point for the development of a this compound assay.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer.[2]
-
Data acquisition and analysis software (e.g., Agilent MassHunter Workstation Software).[2][5]
Chromatographic Conditions:
-
Column: A reverse-phase column, such as an Agilent Zorbax SB C18 (150 mm × 4.6 mm, 5 µm), is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mmol·L-1 ammonium acetate with formic acid) is often employed.[6][7]
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[7][8]
-
Injection Volume: 20 µL.[9]
-
Run Time: A short run time of approximately 2.5 minutes per sample is achievable.[10]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4]
-
MRM Transitions:
-
Tizanidine: m/z 254 → 44[6]
-
Internal Standard (Huperzine A): m/z 243 → 210[6]
-
Note: For this compound, the precursor and product ions would need to be determined empirically. A likely precursor ion for this compound (loss of 2 H atoms) would be m/z 252. Product ions would then be identified through infusion and fragmentation experiments.
-
Data Presentation
The following tables summarize key validation parameters reported for various Tizanidine bioanalytical methods. These tables can serve as a template for presenting validation data for a newly developed this compound assay.
Table 1: Summary of Tizanidine Bioanalytical Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 50 - 5000 pg/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [10][11] |
| Interday Precision (%RSD) | < 10.0% | [6] |
| Intraday Precision (%RSD) | < 10.0% | [6] |
| Accuracy (Relative Error) | within 3.6% | [6] |
| Mean Recovery | 99% - 101% | [12] |
Table 2: Pharmacokinetic Parameters of Tizanidine
| Parameter | Value | Reference |
| Bioavailability | ~21% | [13] |
| Elimination Half-life | ~2.5 - 3 hours | [3][13] |
| Time to Peak Plasma Concentration (Tmax) | 0.83 ± 0.43 hours | [14] |
| Peak Plasma Concentration (Cmax) | 1.21 ± 0.84 ng/mL | [14] |
| Volume of Distribution | 2.4 L/kg | [3] |
| Plasma Protein Binding | ~30% | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Tizanidine quantification.
Metabolic Pathway of Tizanidine
Caption: Metabolic pathway of Tizanidine.
Conclusion
The validated LC-MS/MS method for Tizanidine presented in this application note provides a solid foundation for researchers and drug development professionals.[2] The detailed protocols for sample preparation and analysis can be adapted to develop a robust and sensitive assay for its metabolite, this compound. The provided tables and diagrams offer a clear framework for data presentation and visualization of the experimental and biological processes. Further method development and validation would be required to establish a specific assay for this compound according to regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
- 6. LC-MS/MS determination of tizanidine in human plasma | Semantic Scholar [semanticscholar.org]
- 7. cjap.ytbmed.net [cjap.ytbmed.net]
- 8. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 9. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
- 10. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japtronline.com [japtronline.com]
- 13. Pharmacokinetics of orally administered tizanidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Dehydro Tizanidine as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizanidine is a centrally acting α2-adrenergic agonist widely used as a muscle relaxant.[1] The control of impurities in the drug substance and finished pharmaceutical product is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Dehydro Tizanidine (5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) is a known process impurity and metabolite of Tizanidine. As a well-characterized reference standard, this compound is essential for the accurate identification and quantification of this impurity in Tizanidine hydrochloride raw material and formulations, ensuring compliance with regulatory requirements.[2]
These application notes provide detailed protocols for the use of this compound as a reference standard in pharmaceutical analysis, including its synthesis, characterization, and application in quantitative analytical methods.
Synthesis of this compound Reference Standard
A plausible synthetic route for this compound can be adapted from general methods for preparing Tizanidine and its related impurities. The synthesis involves the reaction of a suitable benzothiadiazole intermediate with 2-aminoimidazole.
Protocol: Synthesis of this compound
-
Step 1: Synthesis of 4-amino-5-chloro-2,1,3-benzothiadiazole. This key intermediate can be synthesized from 4-chlorophenylenediamine through a series of reactions including cyclization with thionyl chloride, nitration, and subsequent reduction.
-
Step 2: Formation of a reactive intermediate. The 4-amino-5-chloro-2,1,3-benzothiadiazole is then converted into a more reactive intermediate, such as an isothiocyanate or a related derivative, to facilitate coupling with the imidazole moiety.
-
Step 3: Coupling with 2-aminoimidazole. The reactive intermediate from Step 2 is reacted with 2-aminoimidazole to form the this compound base.
-
Step 4: Purification. The crude this compound is purified using techniques such as recrystallization or column chromatography to achieve the high purity required for a reference standard.
Note: The synthesis of chemical reference standards should be performed by qualified personnel in a controlled laboratory setting. The final product must be thoroughly characterized to confirm its identity and purity.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Tizanidine and its impurities.[2][3] this compound reference standard is used to confirm the identity of the impurity peak by comparing retention times and for quantitative analysis by creating a calibration curve.
UPLC Method for Quantitative Analysis of Tizanidine Impurities
This UPLC method is suitable for the simultaneous estimation of multiple Tizanidine-related impurities, including this compound.[2]
Table 1: UPLC Method Parameters [2]
| Parameter | Value |
| Column | Ethylene bridged hybrid (BEH) C8 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.24% Sodium perchlorate buffer (pH 3.6 with orthophosphoric acid) and Acetonitrile (95:5 v/v) |
| Mobile Phase B | 0.67% Sodium perchlorate buffer (pH 2.6 with orthophosphoric acid) and Acetononitrile (30:70 v/v) |
| Elution Mode | Gradient |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 60°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 2 µL |
Protocol: Quantitative Analysis
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity in the sample.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample of Tizanidine hydrochloride drug substance or powdered tablets.
-
Dissolve in the diluent to achieve a target concentration of Tizanidine.
-
Filter the solution through a 0.45 µm filter before injection.[2]
-
-
Chromatographic Analysis:
-
Inject the standard solutions and the sample solution into the UPLC system.
-
Record the chromatograms and identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Table 2: Quantitative Performance Data for Tizanidine Impurity Analysis (UPLC Method) [2]
| Parameter | Impurity A | Impurity B | Impurity C | Impurity D | Impurity E | Impurity F |
| Relative Retention Time | ~0.85 | ~1.37 | ~2.03 | ~2.30 | ~3.12 | ~4.48 |
| LOD (%) | 0.017 | 0.008 | 0.013 | 0.020 | 0.018 | 0.028 |
| LOQ (%) | 0.057 | 0.037 | 0.037 | 0.051 | 0.051 | 0.048 |
| Recovery (%) | 88.2 - 110.3 | 88.2 - 110.3 | 88.2 - 110.3 | 88.2 - 110.3 | 88.2 - 110.3 | 88.2 - 110.3 |
Note: The specific relative retention time for this compound would need to be determined during method development and validation, as it is not explicitly identified as one of the lettered impurities in this particular study.
System Suitability
System suitability tests are crucial to ensure the performance of the chromatographic system.
Table 3: System Suitability Criteria for Tizanidine Impurity Analysis [2][4]
| Parameter | Acceptance Criteria |
| Resolution (between Tizanidine and adjacent impurity) | NLT 4.0 |
| Tailing Factor (for Tizanidine peak) | NMT 2.0 |
| Theoretical Plates (for Tizanidine peak) | NLT 5000 |
| Relative Standard Deviation (RSD) of replicate injections | NMT 2.0% |
Visualization of Key Processes
Workflow for Impurity Analysis using a Reference Standard
The following diagram illustrates the general workflow for identifying and quantifying a pharmaceutical impurity using a certified reference standard.
Tizanidine's Mechanism of Action: α2-Adrenergic Receptor Signaling Pathway
Tizanidine exerts its muscle relaxant effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors leads to a downstream signaling cascade that ultimately inhibits the release of excitatory neurotransmitters.
References
Application Notes and Protocols for Forced Degradation Studies of Tizanidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for conducting forced degradation studies on Tizanidine hydrochloride. These studies are critical for identifying potential degradation products, understanding the drug's intrinsic stability, and developing stability-indicating analytical methods as mandated by regulatory bodies. The protocols outlined below are based on established scientific literature and provide a robust framework for assessing the stability of Tizanidine under various stress conditions.
Overview of Forced Degradation
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to elicit degradation. The primary goal is to generate degradation products that might form under normal storage conditions and to develop analytical methods capable of separating and quantifying these products from the parent drug.[1][2] For Tizanidine, studies have shown susceptibility to oxidative and photolytic degradation, while it remains relatively stable under hydrolytic and thermal stress.[3]
Experimental Protocols
A generalized workflow for conducting forced degradation studies is presented below. This is followed by detailed protocols for each specific stress condition.
Preparation of Tizanidine Stock Solution
Prepare a stock solution of Tizanidine hydrochloride in a suitable solvent, such as methanol or a methanol/water mixture, at a concentration of approximately 1000 µg/mL.[4][5]
Acid Hydrolysis
-
To a suitable volume of the Tizanidine stock solution, add an equal volume of 0.1 N hydrochloric acid (HCl).[3][5]
-
Heat the solution in a water bath at a temperature between 60°C and 80°C for a period ranging from 1 to 24 hours.[3][4] The duration should be optimized to achieve a target degradation of 5-20%.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide (NaOH).[5]
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 40 µg/mL).[4][5]
Alkaline Hydrolysis
-
To a suitable volume of the Tizanidine stock solution, add an equal volume of 0.1 N sodium hydroxide (NaOH).[3]
-
Heat the solution in a water bath at a temperature between 60°C and 80°C for a period ranging from 1 to 24 hours.[3][4] The duration should be optimized to achieve a target degradation of 5-20%.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid (HCl).[4]
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
To a suitable volume of the Tizanidine stock solution, add an equal volume of hydrogen peroxide (H₂O₂) solution. The concentration of H₂O₂ can range from 3% to 30%.[3][4]
-
Keep the solution at room temperature or heat in a water bath at 80°C for a period ranging from 1 to 24 hours.[3][4] The conditions should be adjusted to achieve the target degradation.
-
After the specified time, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
Thermal Degradation
-
For solid-state studies, expose the Tizanidine hydrochloride powder to dry heat in an oven at a temperature between 80°C and 100°C for a defined period.[3]
-
For solution-state studies, heat the Tizanidine stock solution in an oven under the same temperature conditions.[3]
-
After exposure, cool the sample to room temperature. If a solid was used, dissolve it in the mobile phase.
-
Dilute the solution to a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Expose the Tizanidine hydrochloride solution to UV light (e.g., UV-C at 254 nm) in a photostability chamber for a defined period.[3] One study exposed the solution for 7 days.[7]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the solution to a suitable concentration for HPLC analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the degradation products from the parent Tizanidine peak. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used.
Recommended HPLC Conditions
The following HPLC conditions have been shown to be effective for the analysis of Tizanidine and its degradation products.[4][8][9]
| Parameter | Recommended Conditions |
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5µm) or equivalent |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0 adjusted with ortho-phosphoric acid) in a ratio of 20:80 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation and Summary
The extent of degradation is calculated by comparing the peak area of Tizanidine in the stressed samples to that of an unstressed control sample. The results from various studies are summarized below.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 1 hour | 15.73% | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 1 hour | 5.53% | [3] |
| Oxidative Degradation | 3% H₂O₂ | 80°C | 1 hour | 36.08% | [3][4] |
| Thermal Degradation | Dry Heat | 80-100°C | - | Generally Stable | [3] |
| Photolytic Degradation | UV-C Light (254 nm) | Ambient | 7 days | ~55.16% | [7] |
| Photolytic Degradation | UV-C Radiation | Ambient | 72 hours | 25.13% | [3] |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Conclusion
The protocols and data presented provide a comprehensive guide for conducting forced degradation studies on Tizanidine hydrochloride. These studies are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing Tizanidine. The provided methodologies for stress testing and HPLC analysis, along with the summary of expected degradation, will aid researchers in developing robust stability-indicating methods. It is important to note that Tizanidine is particularly susceptible to oxidative and photolytic stress, which should be a key consideration during formulation development and storage.[3]
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 5. jddtonline.info [jddtonline.info]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
Application Notes and Protocols for the Chromatographic Separation of Tizanidine Process Impurities
Introduction
Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. The manufacturing process of Tizanidine hydrochloride can result in the formation of several process-related impurities.[1] The identification and quantification of these impurities are crucial for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies.[2] This document provides detailed application notes and protocols for the chromatographic separation of Tizanidine and its known process impurities using Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC).
Identified Tizanidine Process Impurities
A number of impurities related to the synthesis of Tizanidine have been identified. The structures of six common impurities, often designated as Impurities A, B, C, D, E, and F, are listed below for reference.
-
Tizanidine Impurity A: N-(4,5-Dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine[3]
-
Tizanidine Impurity B: N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea[4]
-
Tizanidine Impurity C: 1,1'-Ethane-1,2-diylbis[3-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine][5]
-
Tizanidine Impurity D: Methyl N-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate[6]
-
Tizanidine Impurity E: 4-Amino-5-chloro-2,1,3-benzothiadiazole[4]
-
Tizanidine Impurity F: 1,3-Bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-(4,5-dihydro-1H-imidazol-2-yl)guanidine
I. Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method is designed for the rapid and sensitive separation and quantification of Tizanidine and its six known process-related impurities.[2][7]
Chromatographic Conditions
| Parameter | Specification |
| Chromatography System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity BEH C8, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.24% Sodium Perchlorate solution with 0.6 ml/L Triethylamine, pH adjusted to 3.6 with Orthophosphoric Acid, mixed with Acetonitrile in a 95:5 (v/v) ratio. |
| Mobile Phase B | Acetonitrile and the buffer from Mobile Phase A in a 70:30 (v/v) ratio. |
| Gradient Program | Time (min) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 60°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 2 µL |
Experimental Protocol
1. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water.
-
Standard Solution: Prepare a stock solution of Tizanidine hydrochloride reference standard and individual impurity standards. Further dilute to a suitable working concentration for system suitability and quantification.
-
Sample Solution: Crush a minimum of 20 Tizanidine hydrochloride tablets to a fine powder. Weigh a portion of the powder equivalent to 25 mg of Tizanidine and transfer to a 50 mL volumetric flask. Add diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.
2. System Suitability
Inject the standard solution six times. The system is deemed suitable if the resolution between Tizanidine Impurity A and Tizanidine is not less than 5.6, and the relative standard deviation (%RSD) for the peak areas is within acceptable limits (typically ≤ 2.0%).[2]
3. Analysis
Inject the prepared sample solution into the UPLC system and record the chromatogram. Identify the peaks of Tizanidine and its impurities based on their retention times compared to the standard chromatogram.
Quantitative Data Summary
| Analyte | Limit of Detection (LOD) (%) | Limit of Quantitation (LOQ) (%) | Recovery (%) |
| Tizanidine Impurity A | 0.008 - 0.028 | 0.037 - 0.057 | 88.2 - 110.3 |
| Tizanidine Impurity B | 0.008 - 0.028 | 0.037 - 0.057 | 88.2 - 110.3 |
| Tizanidine Impurity C | 0.008 - 0.028 | 0.037 - 0.057 | 88.2 - 110.3 |
| Tizanidine Impurity D | 0.008 - 0.028 | 0.037 - 0.057 | 88.2 - 110.3 |
| Tizanidine Impurity E | 0.008 - 0.028 | 0.037 - 0.057 | 88.2 - 110.3 |
| Tizanidine Impurity F | 0.008 - 0.028 | 0.037 - 0.057 | 88.2 - 110.3 |
| Tizanidine | - | - | 88.2 - 110.3 |
Data sourced from a UPLC method validation study. The LOD, LOQ, and recovery ranges are for all six impurities.[2]
II. High-Performance Liquid Chromatography (HPLC) Method
This HPLC method provides a robust alternative for the separation of Tizanidine and its impurities.[8]
Chromatographic Conditions
| Parameter | Specification |
| Chromatography System | HPLC system with UV detection |
| Column | Atlantis C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 20mM KH2PO4 (pH 3.5) and Methanol in a 30:70 (v/v) ratio. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 315 nm |
| Injection Volume | Not specified, typically 10-20 µL |
Experimental Protocol
1. Preparation of Solutions
-
Diluent: Mobile phase.
-
Standard Solution: Prepare a stock solution of Tizanidine hydrochloride reference standard. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-40 µg/mL.
-
Sample Solution: Prepare a sample solution from the pharmaceutical dosage form to obtain a concentration of Tizanidine within the linear range of the method. Filter through a 0.45 µm filter before injection.
2. System Suitability
Perform replicate injections of a standard solution. The system suitability is confirmed if the theoretical plates for the Tizanidine peak are within the required limits and the %RSD of the peak areas is not more than 2.0%.
3. Analysis
Inject the sample solution and analyze the chromatogram to identify and quantify the impurities based on the retention times and peak areas relative to the standards.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the chromatographic method. Tizanidine is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation.[8][9][10] The developed method should be able to separate the degradation products from Tizanidine and its process impurities.
Experimental Workflow Diagram
Caption: Workflow for Tizanidine Impurity Analysis.
References
- 1. Tizanidine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. store.usp.org [store.usp.org]
- 9. Tizanidine Hydrochloride | C9H9Cl2N5S | CID 114869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tizanidine impurity B CRS | CAS Number 51323-05-8 [klivon.com]
Application Notes and Protocols: Dehydro Tizanidine in Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Tizanidine is a principal metabolite of Tizanidine, a centrally acting α2-adrenergic agonist prescribed for the management of muscle spasticity.[1] While Tizanidine exerts its pharmacological effects by increasing the presynaptic inhibition of motor neurons, its metabolites, including this compound, are generally considered to be pharmacologically inactive.[1][2] Consequently, the primary application of this compound in pharmacology research is not as a therapeutic agent itself, but as a critical biomarker in pharmacokinetic (PK) and drug metabolism (DMPK) studies of Tizanidine.[3]
The quantification of this compound and other metabolites is essential for a comprehensive understanding of Tizanidine's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and protocols for the study of this compound in a research setting.
Pharmacokinetic Data of Tizanidine and its Metabolites
The following table summarizes key pharmacokinetic parameters of Tizanidine. While specific quantitative data for this compound is limited in publicly available literature, the information provides context for its formation and elimination. Tizanidine is extensively metabolized by cytochrome P450 1A2 (CYP1A2).[4][5]
| Parameter | Value | Species/Conditions | Reference |
| Tizanidine | |||
| Bioavailability | ~21-34% | Human | [1][6] |
| Elimination Half-Life | ~2.5 hours | Human | [1] |
| Protein Binding | ~30% | Human | [1] |
| Metabolism | ~95% hepatic, primarily by CYP1A2 | Human | [1][4] |
| Excretion | ~60% in urine, ~20% in feces | Human | [1] |
| Tizanidine Metabolites | |||
| Pharmacological Activity | Inactive / Very little activity | - | [1][2] |
| Elimination Half-Life | 20-40 hours (total radioactivity) | Human |
Signaling and Metabolic Pathways
Tizanidine Mechanism of Action
Tizanidine acts as an agonist at α2-adrenergic receptors in the central nervous system, primarily in the spinal cord. This activation inhibits the release of excitatory amino acids from spinal interneurons, leading to a reduction in the firing of motor neurons and subsequent muscle relaxation.[7]
Tizanidine Metabolic Pathway
Tizanidine undergoes extensive first-pass metabolism in the liver, with the cytochrome P450 enzyme CYP1A2 being the primary catalyst. The main metabolic transformation involves the oxidation of the imidazoline ring, leading to the formation of inactive metabolites, including this compound.[2][4]
Experimental Protocols
The following protocols are focused on the analysis of Tizanidine and its metabolites, such as this compound, from biological matrices.
Protocol 1: In Vitro Metabolism of Tizanidine in Human Liver Microsomes (HLMs)
This protocol is designed to study the metabolism of Tizanidine and the formation of this compound in a controlled in vitro environment.
Materials:
-
Tizanidine
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, HLMs (final concentration 0.5 mg/mL), and Tizanidine (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate Reaction: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
-
Protein Precipitation: Vortex the tubes vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining Tizanidine and the formation of this compound.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of this compound in human plasma, which is crucial for clinical pharmacokinetic studies.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., Tizanidine-d4)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard.
-
Evaporate the organic solvent from the supernatant/eluate under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution to separate this compound from other plasma components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
While this compound itself lacks significant pharmacological activity, its study is indispensable for the comprehensive evaluation of its parent drug, Tizanidine. The protocols and information provided herein offer a framework for researchers to investigate the metabolic fate of Tizanidine, supporting drug development and clinical pharmacology studies. Accurate quantification of this compound allows for a deeper understanding of Tizanidine's metabolism, potential drug-drug interactions involving CYP1A2, and the overall pharmacokinetic profile in various patient populations.
References
- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacology of Tizanidine Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of spasticity.[1][2] It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme, resulting in the formation of several metabolites.[1][3][4][5] While these metabolites are generally considered to be pharmacologically inactive, a comprehensive understanding of their potential off-target effects and residual pharmacological activity is crucial for a complete safety and efficacy profile.[1][5][6] This document provides detailed application notes on the known pharmacology of tizanidine and its metabolic pathways. Furthermore, it outlines key experimental protocols to enable researchers to investigate the pharmacological activity of tizanidine metabolites.
Introduction: Tizanidine Pharmacology
Tizanidine exerts its muscle relaxant effects through its agonist activity at α2-adrenergic receptors in the central nervous system.[7] This agonism leads to presynaptic inhibition of motor neurons, reducing the release of excitatory amino acids and thereby decreasing muscle tone and spasticity.[7][8] Tizanidine also exhibits a complex interaction with imidazoline receptors, which may contribute to its overall pharmacological profile.
Metabolism of Tizanidine
Tizanidine is subject to extensive first-pass metabolism in the liver, with approximately 95% of an administered dose being metabolized before excretion.[5] The primary enzyme responsible for tizanidine's biotransformation is CYP1A2.[3][4][5][8] Inhibition or induction of this enzyme can significantly alter tizanidine's pharmacokinetics. The main metabolic pathway involves oxidation of the imidazoline ring.[5]
Two major metabolites have been identified in human plasma:
-
5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole [9]
-
A guanidine metabolite (DS-200-717)
-
An amide metabolite (DS-201-341)
While literature frequently describes these metabolites as "inactive" or having "very little pharmacological activity," there is a notable absence of publicly available quantitative data to definitively characterize their pharmacological profile.[1][5][6] Therefore, the following experimental protocols are provided to guide the investigation of their potential biological activity.
Data Presentation: Pharmacological Profile of Tizanidine
The following table summarizes the known receptor binding affinities for the parent compound, tizanidine. A corresponding table for its metabolites remains to be populated pending experimental investigation.
| Compound | Receptor Subtype | Binding Affinity (nM) | Species/Tissue |
| Tizanidine | α2A-Adrenergic | 55.7 (mean affinity) | - |
| Tizanidine | α2B-Adrenergic | 178.0 (mean affinity) | - |
| Tizanidine | α2C-Adrenergic | 120.0 (mean affinity) | - |
Table 1: Receptor Binding Profile of Tizanidine.[8]
Experimental Protocols
To elucidate the pharmacological activity of tizanidine metabolites, a tiered approach starting with in vitro receptor binding and functional assays, followed by in vivo models, is recommended.
In Vitro Assays
This protocol determines the binding affinity of tizanidine metabolites for α2-adrenergic receptor subtypes (α2A, α2B, α2C).
Objective: To determine the equilibrium dissociation constant (Ki) of tizanidine metabolites for α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [³H]-Rauwolscine or other suitable α2-adrenergic antagonist radioligand.
-
Tizanidine (as a positive control).
-
Tizanidine metabolites (test compounds).
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of tizanidine and its metabolites in the incubation buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Incubation buffer.
-
A fixed concentration of [³H]-Rauwolscine.
-
Varying concentrations of the test compound or vehicle.
-
Cell membranes.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Workflow for Radioligand Binding Assay.
This protocol assesses the functional activity of tizanidine metabolites at α2-adrenergic receptors by measuring their effect on cAMP levels.
Objective: To determine if tizanidine metabolites act as agonists, antagonists, or inverse agonists at α2-adrenergic receptors.
Materials:
-
CHO or HEK293 cells stably expressing human α2-adrenergic receptors.
-
Forskolin.
-
Tizanidine (as a positive control).
-
Tizanidine metabolites (test compounds).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to confluence.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of tizanidine or its metabolites.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the metabolites, followed by stimulation with a known α2-agonist (e.g., tizanidine) at its EC₅₀ concentration.
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase cAMP production.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the compound concentration to determine the EC₅₀ and Emax values.
-
Antagonist Mode: Plot the inhibition of the agonist response against the metabolite concentration to determine the IC₅₀ and calculate the Kb value.
-
Workflow for cAMP Functional Assay.
In Vivo Assays
Should in vitro studies indicate significant pharmacological activity of the metabolites, in vivo studies can be conducted to assess their physiological effects.
This model is used to evaluate the analgesic efficacy of compounds in a neuropathic pain state.
Objective: To determine if tizanidine metabolites can alleviate mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats.
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
Von Frey filaments.
-
Tizanidine (as a positive control).
-
Tizanidine metabolites (test compounds).
-
Vehicle control.
Procedure:
-
Surgical Procedure: Under anesthesia, expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Post-operative Recovery: Allow the animals to recover for 7-14 days, during which time they will develop mechanical allodynia.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to von Frey filaments.
-
Drug Administration: Administer tizanidine, its metabolites, or vehicle via an appropriate route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds between the different treatment groups to determine the anti-allodynic effects of the compounds.
Workflow for the Spared Nerve Injury Model.
Conclusion
The pharmacological investigation of tizanidine's metabolites is an important step in fully understanding the drug's clinical profile. The provided protocols offer a framework for researchers to systematically evaluate the receptor binding affinities and functional activities of these metabolites. The resulting data will be invaluable for drug development professionals in assessing the overall safety and efficacy of tizanidine.
References
- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tizanidine - Wikipedia [en.wikipedia.org]
- 3. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TIZANIDINE HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tizanidine Hydrochloride | C9H9Cl2N5S | CID 114869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Troubleshooting & Optimization
Overcoming co-elution of Tizanidine and Dehydro Tizanidine
Welcome to the Technical Support Center for Tizanidine Analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of Tizanidine and its related compounds. This guide provides detailed troubleshooting advice, validated experimental protocols, and frequently asked questions (FAQs) to assist in overcoming analytical hurdles, with a specific focus on the co-elution of Tizanidine and its metabolite, Dehydro Tizanidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to separate from Tizanidine?
A1: this compound (Molecular Formula: C₉H₆ClN₅S) is a metabolite and degradation product of Tizanidine. Its structural similarity to the parent compound, Tizanidine, results in similar physicochemical properties. This leads to comparable retention behavior on reversed-phase chromatography columns, often causing peak co-elution and complicating accurate quantification.
Q2: Which chromatographic technique is best suited for separating Tizanidine and this compound?
A2: Ultra-Performance Liquid Chromatography (UPLC) is highly effective for this separation.[1][2] UPLC systems utilize sub-2 µm particle columns, which provide higher efficiency and resolution compared to traditional HPLC. A gradient UPLC method can effectively resolve Tizanidine from its closely eluting impurities, including this compound (often referred to as Tizanidine Impurity A in literature).[1]
Q3: What type of column is recommended for this analysis?
A3: A C8 or C18 reversed-phase column is typically used. Specifically, an ethylene bridged hybrid (BEH) C8 column (100 x 2.1 mm, 1.7 µm) has been shown to provide optimal separation of Tizanidine and its six known impurities.[1]
Q4: Can I use UV detection for this analysis?
A4: Yes, UV detection is suitable for the analysis of Tizanidine and this compound. A detection wavelength of 230 nm is recommended for sensitive and optimal detection of both the parent drug and its related impurities.[1]
Troubleshooting Guide: Overcoming Co-elution
This guide addresses the common issue of co-elution between Tizanidine and this compound (or other closely eluting impurities).
dot
Caption: Troubleshooting workflow for resolving co-elution issues.
Problem: My Tizanidine and this compound peaks are not fully separated.
-
Step 1: Assess Your Current Method.
-
Question: Are you using a gradient elution method?
-
Recommendation: An isocratic method may not provide sufficient resolving power. A gradient method that varies the organic solvent concentration over the run is highly recommended. For example, a gradient starting with a low percentage of organic solvent and ramping up can help separate closely eluting polar compounds.
-
-
Step 2: Optimize the Mobile Phase.
-
Question: Have you optimized the pH of your aqueous mobile phase?
-
Recommendation: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Tizanidine. The UPLC method cited below utilizes two different buffers at pH 3.6 and 2.6.[1] Systematically adjusting the pH within a range suitable for your column (typically pH 2-8 for silica-based columns) can alter the ionization state of the analytes and improve separation.
-
-
Step 3: Adjust the Column Temperature.
-
Question: Is your column oven temperature optimized?
-
Recommendation: Increasing the column temperature can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer. A temperature of 60°C has been shown to be effective in improving the separation of a closely eluting impurity from Tizanidine.[1]
-
-
Step 4: Consider Your Column.
-
Question: Are you using a high-efficiency column?
-
Recommendation: For challenging separations, a UPLC column with a smaller particle size (e.g., 1.7 µm) will provide significantly better resolution than a standard HPLC column. If co-elution persists, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to exploit different separation mechanisms.
-
Experimental Protocols
Below are detailed protocols for the separation of Tizanidine and its related impurities, including this compound.
dot
References
Improving peak resolution in Dehydro Tizanidine chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving common issues encountered during the chromatographic analysis of Tizanidine, with a specific focus on improving peak resolution with its process-related impurity, Dehydro Tizanidine.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution (co-elution or significant overlap) between my Tizanidine and this compound peaks?
A1: Poor resolution between Tizanidine and its closely related impurities often stems from insufficient chromatographic selectivity (α). Since these molecules have very similar structures, achieving baseline separation can be challenging. The primary factors to investigate are the mobile phase composition and the column chemistry. Optimizing the mobile phase pH is a critical first step, as it can alter the ionization state of the molecules and their interaction with the stationary phase.[1][2] Additionally, the choice of organic solvent (e.g., acetonitrile vs. methanol) can change elution patterns and improve separation.
Q2: My Tizanidine peak is exhibiting significant tailing. What is the cause and how can I correct it?
A2: Peak tailing for Tizanidine is a common issue, primarily because it is a basic compound.[1] This tailing is often caused by secondary interactions between the positively charged analyte and negatively charged (ionized) residual silanol groups on the surface of silica-based columns.[3] To mitigate this, you should:
-
Lower the Mobile Phase pH: Using a buffer to maintain a pH of around 3.0-3.5 ensures that Tizanidine is consistently in its protonated (ionized) form and simultaneously suppresses the ionization of the silanol groups, minimizing unwanted interactions.[4][5][6]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are more effectively "end-capped," meaning most of the residual silanols are chemically deactivated.[3]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites, reducing tailing.[3][7]
Q3: My retention times are drifting or are not reproducible between injections. What are the likely causes?
A3: Unstable retention times are typically due to a lack of equilibrium in the HPLC system or changes in experimental conditions.[8] Key areas to check include:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase composition. A minimum of 10-20 column volumes is recommended for equilibration.[8]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent ratios, can lead to shifts in retention. Always use freshly prepared solvents.[8][9]
-
Temperature Fluctuations: The column temperature significantly affects retention.[10] Using a column oven to maintain a constant, stable temperature is crucial for reproducible results.[9]
-
System Leaks: Check all fittings and connections for any potential leaks, which can cause pressure fluctuations and affect the flow rate.[8]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Improving Peak Resolution
When tackling poor resolution, it is essential to follow a logical, step-by-step approach. Modifying one parameter at a time allows you to clearly assess its impact on the separation.[10] The workflow below outlines a systematic process for optimizing the separation of Tizanidine and this compound.
Data Presentation: Impact of Chromatographic Parameters
The following tables summarize how key parameters can influence the separation of Tizanidine and this compound. The data presented are illustrative examples to demonstrate potential outcomes during method development.
Table 1: Example Effect of Mobile Phase pH on Retention and Resolution (Conditions: C18 Column, 40:60 Acetonitrile:Phosphate Buffer, 1.0 mL/min)
| pH of Aqueous Phase | Tizanidine Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) | Peak Shape (Tizanidine) |
| 5.0 | 4.8 | 5.0 | 0.8 | Tailing |
| 4.0 | 5.2 | 5.5 | 1.1 | Moderate Tailing |
| 3.0 | 5.9 | 6.4 | 1.8 | Symmetrical |
| 2.5 | 6.3 | 6.9 | 1.9 | Symmetrical |
Table 2: Example Effect of Organic Modifier on Selectivity (Conditions: C18 Column, Phosphate Buffer pH 3.0, 1.0 mL/min)
| Mobile Phase Composition | Tizanidine Retention Time (min) | This compound Retention Time (min) | Selectivity (α) |
| 40% Acetonitrile / 60% Buffer | 5.90 | 6.40 | 1.08 |
| 50% Methanol / 50% Buffer | 6.15 | 6.55 | 1.07 |
Experimental Protocol: Mobile Phase pH Optimization
This protocol provides a detailed methodology for investigating the effect of mobile phase pH on the separation of Tizanidine and this compound.
Objective: To determine the optimal mobile phase pH that yields the best resolution and peak shape.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Potassium Phosphate Monobasic (or similar buffer salt)
-
Phosphoric Acid (for pH adjustment)
-
Tizanidine and this compound reference standards
-
Validated C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)[4]
Procedure:
-
Prepare Stock Buffer: Prepare a 20 mM potassium phosphate buffer solution by dissolving the appropriate amount of salt in HPLC-grade water.
-
Prepare Aqueous Phases: Create a series of aqueous mobile phase components by adjusting the stock buffer to different pH values (e.g., 4.0, 3.5, 3.0, 2.5) using phosphoric acid.
-
Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the buffered aqueous phase with acetonitrile in a fixed ratio (e.g., 80:20 v/v aqueous:acetonitrile).[4] Filter and degas all mobile phases before use.
-
System Setup:
-
Analysis:
-
Equilibrate the system with the first mobile phase (e.g., pH 4.0) for at least 30 minutes.
-
Inject a mixed standard solution of Tizanidine and this compound.
-
Record the chromatogram.
-
Repeat the equilibration and injection for each of the prepared mobile phases.
-
-
Data Evaluation: For each chromatogram, measure the retention time for both peaks, calculate the resolution (Rs) between them, and assess the tailing factor for the Tizanidine peak. Compile the results in a table similar to Table 1 to identify the optimal pH.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. hplc.eu [hplc.eu]
- 4. jddtonline.info [jddtonline.info]
- 5. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 6. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 7. japsonline.com [japsonline.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. youtube.com [youtube.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Tizanidine Impurity Profiling: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase in Tizanidine impurity profiling. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Tizanidine impurity profiling by RP-HPLC?
A1: A common starting point for reverse-phase HPLC analysis of Tizanidine and its impurities is a combination of an aqueous buffer and an organic modifier. For example, a mobile phase consisting of a phosphate buffer (pH adjusted to 3.0) and acetonitrile in a ratio of 80:20 (v/v) has been successfully used.[1][2] Another approach involves a mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (65:35 v/v).[3]
Q2: When should I consider using a gradient elution versus an isocratic method?
A2: An isocratic method, where the mobile phase composition remains constant, is often sufficient for separating a limited number of impurities with similar polarities.[1][2] However, if you are dealing with a complex mixture of impurities with a wide range of polarities, a gradient elution is recommended. A gradient method, where the proportion of the organic solvent is increased over time, can provide better resolution and separation of all compounds, from polar to non-polar, within a reasonable run time.[4][5]
Q3: What are the common impurities of Tizanidine that I should be aware of?
A3: Several process-related impurities and degradation products of Tizanidine have been identified. Some of the known impurities include:
-
4-amino-5-chloro-2,1,3-benzothiadiazole (Related Compound A)[6]
-
N-acetyltizanidine (Related Compound B)[6]
-
1-acetylimidazolodine-2-thione (Related Compound C)[6]
-
1-Acetyl-2-imidazolidinone (a potential genotoxic impurity)[7]
-
5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride[5][6] Forced degradation studies have shown that Tizanidine is susceptible to degradation under oxidative and acidic conditions.[1][3]
Q4: What detection wavelength is typically used for Tizanidine and its impurities?
A4: The UV detection wavelength for Tizanidine and its impurities is often set between 228 nm and 318 nm. Common wavelengths reported in the literature include 230 nm[1][2][8], 310 nm[4], and 315 nm[9]. The choice of wavelength may depend on the specific impurities being targeted and the desire to maximize sensitivity for all compounds of interest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Tizanidine and an impurity peak. | 1. Inappropriate mobile phase composition or pH.2. Suboptimal column chemistry.3. Inadequate column temperature. | 1. Adjust the mobile phase pH; a lower pH (e.g., 3.0) can improve the peak shape of Tizanidine.[1][2]2. Vary the ratio of the organic modifier (e.g., acetonitrile or methanol).3. Try a different column, such as a C8 instead of a C18, which may offer different selectivity.[8]4. Increase the column temperature to improve efficiency and potentially alter selectivity.[8] |
| Peak tailing for Tizanidine or its impurities. | 1. Secondary interactions with the stationary phase.2. Mobile phase pH is close to the pKa of the analytes.3. Column overload. | 1. Add a competing amine like triethylamine (TEA) to the mobile phase to mask active silanol groups on the column.[8]2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.3. Reduce the injection volume or the concentration of the sample. |
| Inconsistent retention times. | 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition or flow rate.3. Temperature variations. | 1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially in a gradient method.2. Degas the mobile phase to prevent bubble formation.3. Use a column oven to maintain a constant temperature.[8] |
| Appearance of new or unexpected peaks. | 1. Sample degradation.2. Contamination from the sample preparation process or the HPLC system. | 1. Prepare samples fresh and protect them from light and heat.[4]2. Perform a blank injection (diluent only) to check for system contamination.3. Investigate the stability of Tizanidine under your specific mobile phase conditions. |
Experimental Protocols
Example 1: Isocratic RP-HPLC Method
This method is suitable for routine quality control analysis where the impurity profile is well-defined.
-
Mobile Phase: Acetonitrile : Phosphate Buffer (20:80 v/v), with the buffer pH adjusted to 3.0 using ortho-phosphoric acid.[1][2]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient
Example 2: Gradient RP-HPLC Method for Complex Impurity Profiles
This gradient method is designed to separate a wider range of Tizanidine-related impurities.[4]
-
Column: YMC Pack Pro C18 (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase A: Buffer (e.g., 0.02 M Sodium Dihydrogen Phosphate, pH 3.0)[5]
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-40 min: 0% to 100% B
-
41-50 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 310 nm[4]
-
Injection Volume: 20 µL[4]
Data Presentation
Table 1: Comparison of Different HPLC Method Conditions for Tizanidine Impurity Analysis
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4][5] | Method 4[8] |
| Chromatography | RP-HPLC (Isocratic) | RP-HPLC (Isocratic) | RP-HPLC (Gradient) | UPLC (Gradient) |
| Column | C18 (250x4.6 mm, 5µm) | C18 (250x4.6 mm, 5µm) | C18 (250x4.6 mm, 5µm) | BEH C8 (100x2.1 mm, 1.7µm) |
| Mobile Phase A | Phosphate Buffer (pH 3.0) | 0.1% Trifluoroacetic Acid | 0.02M NaH2PO4 (pH 3.0) | Sodium Perchlorate, TEA Buffer (pH 3.6) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | Sodium Perchlorate, TEA Buffer (pH 2.6), Acetonitrile |
| Composition | 80:20 (A:B) | 65:35 (A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection (UV) | 230 nm | 228 nm | 310 nm | 230 nm |
Visualizations
Caption: Experimental workflow for Tizanidine impurity profiling.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 2. jddtonline.info [jddtonline.info]
- 3. japtronline.com [japtronline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. japsonline.com [japsonline.com]
- 9. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
Minimizing on-column degradation of Tizanidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize on-column degradation of Tizanidine during analytical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of Tizanidine, leading to on-column degradation.
Question: Why am I observing peak tailing and loss of Tizanidine peak area in my chromatogram?
Answer: Peak tailing and a decrease in the peak area for Tizanidine can be indicative of on-column degradation or undesirable secondary interactions with the stationary phase. Several factors could be contributing to this issue:
-
Mobile Phase pH: Tizanidine's solubility and stability are pH-dependent. Its solubility decreases as the pH increases[1]. An inappropriate mobile phase pH can lead to interactions with residual silanols on the column, causing peak tailing.
-
Stationary Phase Choice: The type of stationary phase can significantly impact the analysis. While C18 columns are commonly used, interactions can still occur[2][3].
-
Metal Contamination: Trace metal contamination in the HPLC system or on the column can catalyze the degradation of Tizanidine.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to a lower value, typically around 3.0 to 3.5, using a suitable buffer like phosphate or an acid modifier like trifluoroacetic acid (TFA) or orthophosphoric acid. This has been shown to improve peak shape and resolution[2][3][4][5].
-
Evaluate Stationary Phase: If peak tailing persists, consider using a column with a different stationary phase, such as a Phenyl or a cyano (CN) column, which may offer different selectivity and reduce unwanted interactions[6][7]. End-capped columns are also a good option to minimize silanol interactions.
-
Chelating Agents: To address potential metal-ion-mediated degradation, consider adding a chelating agent like EDTA to the mobile phase, though this should be done cautiously and validated.
-
Column Washing: Ensure the column is thoroughly washed and regenerated according to the manufacturer's instructions to remove any contaminants.
Question: I am seeing extra peaks in my chromatogram that are not present in my standard solution. What could be the cause?
Answer: The appearance of additional peaks, often referred to as degradation products, suggests that Tizanidine is degrading during the analytical process. Forced degradation studies have shown that Tizanidine is susceptible to degradation under various stress conditions.
-
Oxidative Degradation: Tizanidine is particularly susceptible to oxidation[4][8][9]. The presence of dissolved oxygen in the mobile phase or oxidizing agents can lead to the formation of degradation products.
-
Photodegradation: Exposure to light, especially UV light, can cause photolytic decomposition of Tizanidine[6][10][11].
-
Acidic/Basic Conditions: While more stable in acidic conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause hydrolysis[2][3][4].
Troubleshooting Steps:
-
Degas Mobile Phase: Always degas the mobile phase thoroughly using methods like sonication, vacuum filtration, or helium sparging to remove dissolved oxygen.
-
Protect from Light: Protect the sample solutions and the entire chromatographic system from light by using amber vials and covering the flow path with aluminum foil.
-
Control Temperature: Maintain a consistent and controlled column temperature. Avoid excessively high temperatures unless necessary for the method, as heat can accelerate degradation[3].
-
Sample Preparation: Prepare samples fresh and analyze them promptly. Tizanidine is more stable in the solid state than in solution[2][3].
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Tizanidine?
A1: Forced degradation studies have identified several degradation products of Tizanidine. Under photolytic conditions, products with m/z values of 236, 268, 184, 186, and 216 have been observed[6][10][11]. Oxidative stress can also lead to the formation of specific degradation products[9]. The exact nature and number of degradation products will depend on the specific stress conditions applied.
Q2: What is the optimal pH for a mobile phase when analyzing Tizanidine by RP-HPLC?
A2: Several studies have shown that a mobile phase pH between 3.0 and 4.0 provides good chromatographic performance for Tizanidine, with sharp, symmetrical peaks[2][3][5][12]. This acidic pH helps to suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.
Q3: Which HPLC column is best suited for Tizanidine analysis?
A3: While various columns can be used, C18 columns are the most commonly reported for Tizanidine analysis[2][3][7]. However, to minimize peak tailing, using an end-capped C18 column or exploring alternative stationary phases like Phenyl or Cyano (CN) columns can be beneficial[6][7]. The choice of column will ultimately depend on the specific requirements of the analytical method.
Q4: How can I prevent oxidative degradation of Tizanidine during analysis?
A4: To prevent oxidative degradation, it is crucial to remove dissolved oxygen from the mobile phase by degassing it before use. Additionally, using fresh, high-purity solvents can minimize the presence of any oxidizing impurities. If the problem persists, adding a small amount of an antioxidant to the sample diluent could be considered, but this would require thorough validation.
Q5: Is Tizanidine sensitive to light?
A5: Yes, Tizanidine is known to be sensitive to light and can undergo photolytic degradation upon exposure to UV light[6][10][11]. Therefore, it is essential to protect Tizanidine solutions from light during preparation, storage, and analysis.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Tizanidine
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference(s) |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 60 minutes | Minimal | [2][3] |
| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | 15.73% | [4] |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 60 minutes | Minimal | [2][3] |
| Oxidative | 3-30% H₂O₂ | Room Temperature | Not Specified | 36.08% | [4] |
| Oxidative | Hydrogen Peroxide | Boiling Water Bath | 6 hours | Significant | [11] |
| Photolytic | UV-C Light | Not Specified | 7 days | 55.16% | [6][10] |
| Thermal | 60°C | Not Specified | Not Specified | 0.06% | [13] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Tizanidine
This protocol is a generalized procedure based on several validated methods for the analysis of Tizanidine.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent[2][3].
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (20:80 v/v)[2][3].
-
Column Temperature: 25°C[3].
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of Tizanidine hydrochloride in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standard solutions at desired concentrations (e.g., 10-100 µg/mL) by diluting with the mobile phase.
3. Sample Preparation:
-
For bulk drug analysis, accurately weigh and dissolve the Tizanidine sample in the mobile phase to achieve a known concentration within the calibration range.
-
For dosage forms, crush a number of tablets to a fine powder, accurately weigh a portion equivalent to a single dose, and extract with the mobile phase. Filter the resulting solution through a 0.45 µm filter before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Quantify the amount of Tizanidine in the samples by comparing the peak area with that of the standard.
Protocol 2: Forced Degradation Study of Tizanidine
This protocol outlines the procedure for conducting forced degradation studies to assess the stability of Tizanidine under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Tizanidine hydrochloride in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for 1 hour. Cool and neutralize with 1 N NaOH. Dilute with the mobile phase to a final concentration of approximately 40 µg/mL[3].
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for 1 hour. Cool and neutralize with 1 N HCl. Dilute with the mobile phase to a final concentration of approximately 40 µg/mL[3].
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of approximately 40 µg/mL.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., in a photostability chamber) for a defined period (e.g., 7 days)[6][10]. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period. After exposure, dissolve the sample in the mobile phase to a known concentration.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed (control) sample to identify and quantify the degradation products.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 4. japtronline.com [japtronline.com]
- 5. akjournals.com [akjournals.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation - ProQuest [proquest.com]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Enhancing Dehydro Tizanidine Sensitivity in LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Dehydro Tizanidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a major metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1] Tizanidine undergoes extensive first-pass metabolism in the liver, primarily by the enzyme CYP1A2, with about 95% of a dose being metabolized before excretion.[1] The primary metabolic pathway involves the oxidation of the imidazoline ring to form a ketone, resulting in 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole, which is referred to as this compound.[1] Sensitive and accurate quantification of this metabolite is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing drug-drug interactions.
Q2: What are the typical mass transitions (MRM) for this compound in LC-MS/MS analysis?
A2: While specific literature on the MRM transitions for this compound is scarce, we can predict the likely transitions based on its structure and the known fragmentation of Tizanidine. Tizanidine (precursor ion m/z 254.0) is known to fragment to product ions such as m/z 212.0 and m/z 44.1.[2][3] this compound has a molecular weight corresponding to the addition of an oxygen atom and the loss of two hydrogen atoms compared to Tizanidine. Therefore, the expected precursor ion ([M+H]⁺) for this compound is m/z 252.0. A plausible fragmentation would involve the loss of the imidazoline ketone ring structure.
Based on this, a starting point for method development would be to monitor the following transition:
-
Precursor Ion (Q1): 252.0 m/z
-
Product Ion (Q3): A key fragment to monitor would be the benzothiadiazole core. A likely product ion would be around m/z 185, corresponding to the 4-amino-5-chloro-2,1,3-benzothiadiazole fragment.[4]
It is highly recommended to perform a product ion scan of a this compound standard to confirm the optimal transition and collision energy.
Q3: What are the common sample preparation techniques for analyzing Tizanidine and its metabolites in plasma?
A3: The choice of sample preparation is critical for minimizing matrix effects and enhancing sensitivity. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This is a widely used method for Tizanidine and its metabolites.[5] A common protocol involves the extraction of the analyte from an alkalinized plasma sample using an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[6][7]
-
Protein Precipitation (PPT): A simpler but potentially less clean method involves precipitating plasma proteins with a cold organic solvent such as acetonitrile or methanol.[8]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE and PPT, leading to reduced matrix effects. Reversed-phase or mixed-mode cation exchange cartridges can be effective for trapping Tizanidine and its metabolites.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Transitions | As mentioned in FAQ 2, confirm the precursor and product ions for this compound by infusing a standard solution and performing a product ion scan. |
| Poor Ionization Efficiency | This compound, being a polar metabolite, might ionize differently than the parent drug. Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows.[2] Consider using a mobile phase with additives like formic acid or ammonium formate to promote protonation in positive ion mode. |
| Suboptimal Chromatography | Poor peak shape (e.g., broad or tailing peaks) can significantly reduce signal intensity. Ensure the analytical column is appropriate for polar compounds. A C18 column is commonly used, but a column with a polar end-capping or a HILIC column might provide better retention and peak shape.[1] Optimize the mobile phase composition and gradient to achieve good peak shape. |
| Analyte Degradation | Ensure the stability of this compound in the biological matrix and during the sample preparation process. Keep samples on ice or at 4°C during processing and consider the use of antioxidants if oxidative degradation is suspected. |
Issue 2: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression) | Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound.[2] To mitigate this, improve the sample cleanup procedure (e.g., switch from PPT to LLE or SPE). Also, adjust the chromatographic method to separate the analyte from the regions of significant ion suppression. |
| Contamination | Contamination from solvents, glassware, or the LC-MS system itself can lead to high background noise. Use high-purity solvents and reagents. Thoroughly clean the ion source and run system blanks to identify and eliminate sources of contamination. |
| Interference from other Metabolites | Tizanidine has other metabolites that could potentially interfere with the detection of this compound. Ensure the chromatographic method has sufficient resolution to separate this compound from other isomeric or isobaric metabolites. |
Quantitative Data Summary
The following table summarizes typical performance data for the LC-MS/MS analysis of Tizanidine in human plasma, which can serve as a benchmark when developing a method for this compound.
| Parameter | Reported Values for Tizanidine | Reference |
| Linear Dynamic Range | 50-5000 pg/mL | [5] |
| 55–3255 ppt (pg/mL) | ||
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [5] |
| 10 pg/mL | [9] | |
| Extraction Recovery | >85% | [6] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for Tizanidine analysis.[6]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Tizanidine-d4).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide and vortex briefly to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. Liquid Chromatography (LC) Method
This is a general-purpose reversed-phase LC method suitable for Tizanidine and its metabolites.[1]
-
LC System: High-performance liquid chromatography system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
3. Mass Spectrometry (MS) Method
The following are suggested starting parameters for a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
IonSpray Voltage: 5500 V.
-
Temperature: 550°C.
-
Curtain Gas: 35 psi.
-
Collision Gas: Medium.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
MRM Transitions:
-
This compound: Q1: 252.0 m/z -> Q3: 185.0 m/z (Collision Energy to be optimized)
-
Tizanidine (optional): Q1: 254.0 m/z -> Q3: 212.0 m/z (Collision Energy ~25 eV)[3]
-
Tizanidine-d4 (IS): Q1: 258.0 m/z -> Q3: 216.0 m/z (Collision Energy to be optimized)
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of tizanidine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. LC-MS/MS determination of tizanidine in human plasma | Semantic Scholar [semanticscholar.org]
Technical Support Center: Method Robustness for Dehydro Tizanidine Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the robustness testing of analytical methods for Dehydro Tizanidine quantification, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it important in the quantification of this compound?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It is a critical component of method validation as outlined in the ICH Q2(R1) guidelines.[2][3] For this compound quantification, robustness testing ensures the method's reliability and consistency during routine use, even with slight variations that can occur between different labs, instruments, and analysts.[4][5]
Q2: What are the typical parameters evaluated during a robustness study for an HPLC method?
A2: During a robustness study, several key parameters of the HPLC method are intentionally varied to assess their impact on the results. Common parameters include the pH of the mobile phase buffer, the composition of the mobile phase (e.g., percentage of organic solvent), column temperature, flow rate, and the wavelength of the UV detector.[5][6]
Q3: How are the acceptance criteria for a robustness test determined?
A3: Acceptance criteria are based on system suitability test (SST) parameters. The goal is to ensure that even with small variations in the method, the analytical results remain valid. Typical SST criteria include the tailing factor of the peak, the number of theoretical plates (column efficiency), resolution between adjacent peaks, and the relative standard deviation (%RSD) of replicate injections.[7][8] These criteria should be established during method development.
Q4: What is the difference between robustness and ruggedness?
A4: Robustness tests small, deliberate variations in the method's internal parameters (e.g., pH ±0.2 units).[6][7] Ruggedness, also known as intermediate precision, evaluates the method's reproducibility under external variations, such as using different instruments, different analysts, or performing the analysis on different days.[4][6]
Experimental Protocol: Robustness Testing
This protocol outlines a typical robustness study for the quantification of this compound by RP-HPLC.
Objective: To evaluate the robustness of the analytical method for this compound quantification by assessing the impact of small, deliberate variations in chromatographic conditions.
Materials:
-
This compound reference standard
-
HPLC grade solvents (e.g., Acetonitrile, Methanol)
-
HPLC grade water
-
Buffer salts (e.g., Potassium Phosphate)
-
Acids/Bases for pH adjustment (e.g., Orthophosphoric acid)
Standard HPLC Method Parameters (Nominal Conditions):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 20mM Potassium Phosphate buffer (pH 3.5) : Acetonitrile (70:30 v/v)[9]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[10]
-
Injection Volume: 20 µL
Robustness Study Design: A one-factor-at-a-time approach or a fractional factorial design can be used.[6] For each condition, prepare and analyze a standard solution of this compound in triplicate.
-
Flow Rate Variation:
-
Condition 1: 0.9 mL/min (-10%)
-
Condition 2: 1.1 mL/min (+10%)
-
-
Mobile Phase pH Variation:
-
Condition 1: pH 3.3 (-0.2 units)
-
Condition 2: pH 3.7 (+0.2 units)
-
-
Mobile Phase Composition Variation:
-
Condition 1: Buffer:Acetonitrile (72:28 v/v) (-2% organic)
-
Condition 2: Buffer:Acetonitrile (68:32 v/v) (+2% organic)
-
-
Column Temperature Variation:
-
Condition 1: 28 °C (-2 °C)
-
Condition 2: 32 °C (+2 °C)
-
-
Detection Wavelength Variation:
-
Condition 1: 228 nm (-2 nm)
-
Condition 2: 232 nm (+2 nm)
-
Data Analysis: For each condition, evaluate the following System Suitability Test (SST) parameters:
-
Retention Time (RT)
-
Peak Area and Height
-
Tailing Factor (Asymmetry)
-
Theoretical Plates (N)
-
Resolution (if there are adjacent impurity peaks)
Compare the results against the pre-defined acceptance criteria. The method is considered robust if all SST parameters remain within the acceptable limits for all tested variations.
Data Presentation
Table 1: Example of Robustness Study Parameters and Variations
| Parameter | Nominal Value | Lower Variation | Upper Variation |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Mobile Phase pH | 3.5 | 3.3 | 3.7 |
| Organic Phase (%) | 30% Acetonitrile | 28% Acetonitrile | 32% Acetonitrile |
| Column Temperature | 30 °C | 28 °C | 32 °C |
| Wavelength | 230 nm | 228 nm | 232 nm |
Table 2: Typical System Suitability Test (SST) Acceptance Criteria
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates good column efficiency and separation power. |
| Resolution (Rs) | Rs ≥ 2.0 (between this compound and closest peak) | Ensures baseline separation from potential impurities. |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates precision of the system.[8] |
Visualizations
Caption: Workflow for a typical HPLC method robustness study.
Troubleshooting Guide
Q: My this compound peak is showing significant tailing after I slightly decreased the mobile phase pH. What could be the cause?
A: Peak tailing for basic compounds like Tizanidine and its derivatives can be caused by interactions with acidic silanol groups on the silica-based column packing.[11] Decreasing the mobile phase pH further might suppress silanol ionization, but if your compound is basic, a pH that is too low can increase its ionization and interaction with any remaining ionized silanols.
-
Troubleshooting Steps:
-
Confirm pH: Ensure the mobile phase pH is accurately prepared and is at least 2 units away from the pKa of this compound.
-
Use Additives: Consider adding a basic mobile phase additive like triethylamine (TEA) to mask the active silanol groups.[11]
-
Check Column Health: The column might be old, leading to exposed silanol groups due to stationary phase degradation. Try the analysis with a new column.
-
Q: I increased the flow rate from 1.0 mL/min to 1.1 mL/min, and now my peak is broader and the theoretical plates have dropped significantly. Why?
A: While a 10% increase in flow rate is a common robustness check, it can sometimes negatively impact efficiency.
-
Troubleshooting Steps:
-
System Pressure: A higher flow rate increases backpressure. Ensure your system's pressure is stable and not exceeding the column's limits. Pressure fluctuations can cause peak broadening.[12]
-
Extra-Column Volume: At higher flow rates, the effects of extra-column volume (from tubing, injector, and detector cell) can become more pronounced, leading to peak broadening. Ensure tubing lengths are minimized.
-
Column Equilibration: Make sure the column is fully equilibrated at the new flow rate before injecting your sample.
-
Q: After changing the brand of acetonitrile for the mobile phase, the retention time of this compound shifted significantly. Is this a robustness failure?
A: This could indicate an issue with the method's robustness to solvent source changes. Different brands or even different lots of solvents can have minor variations in composition or impurities that affect retention.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Inconsistencies in preparing the mobile phase are a common source of retention time variability.[13] Double-check your measurements.
-
Degassing: Ensure the new mobile phase is properly degassed. Dissolved air can cause pump problems and flow rate inconsistencies, leading to retention time shifts.[13]
-
Method Specification: If the method is highly sensitive to the solvent source, it may be necessary to specify the brand or grade of solvent in the analytical procedure. This suggests the method may not be sufficiently robust.
-
Q: I am observing split peaks for this compound. What are the common causes?
A: Split peaks can arise from several issues, often related to the injection or the column inlet.[12]
-
Troubleshooting Steps:
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[13]
-
Column Contamination/Void: The inlet of the column or guard column might be contaminated or have a void (a depression in the packing bed).[13] Try flushing the column or replacing the guard column. If the problem persists, the analytical column may need replacement.
-
Injector Issues: Check for partially blocked tubing or a worn injector seal, which can disrupt the sample path and cause peak splitting.[13]
-
Caption: Logic diagram for troubleshooting common peak shape issues.
References
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. lcms.cz [lcms.cz]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
- 8. Q2R1.pptx [slideshare.net]
- 9. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 10. jddtonline.info [jddtonline.info]
- 11. hplc.eu [hplc.eu]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Strategies to prevent Dehydro Tizanidine formation in drug formulation
Welcome to the Technical Support Center for Tizanidine drug development and formulation. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Tizanidine, with a specific focus on preventing the formation of the Dehydro Tizanidine impurity.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting tips for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a known impurity and metabolite of Tizanidine. Its chemical name is 5-Chloro-N-1H-imidazol-2-yl-2,1,3-benzothiadiazol-4-amine. As an impurity, its presence in a drug formulation is critical to control to ensure the safety, efficacy, and stability of the final product. Regulatory agencies have strict limits on the levels of impurities in pharmaceutical products.
Q2: What are the primary causes of this compound formation in a drug formulation?
A2: Current research indicates that Tizanidine is particularly susceptible to oxidative and photolytic degradation.[1] The formation of this compound is believed to occur through the dehydrogenation of the imidazoline ring of the Tizanidine molecule, a reaction that can be initiated by exposure to oxidizing agents or light.
Q3: What immediate steps can I take if I detect this compound in my formulation?
A3: If this compound is detected, it is crucial to first confirm its identity using a validated analytical method, such as UPLC-MS. Subsequently, a thorough investigation of the manufacturing process and storage conditions should be conducted to identify the source of the degradation. This includes reviewing the exposure of the drug substance and product to light and potential oxidizing agents.
Troubleshooting Common Issues
Problem 1: My Tizanidine formulation shows a new impurity peak during stability studies that corresponds to the mass of this compound.
-
Possible Cause: The formulation is likely undergoing oxidative or photolytic degradation.
-
Troubleshooting Steps:
-
Confirm Identity: Use a reference standard of this compound to confirm the identity of the impurity peak by comparing retention times and mass spectra.
-
Review Storage Conditions: Ensure the formulation is stored in light-protected containers and at the recommended temperature.[1]
-
Evaluate Excipients: Certain excipients can promote degradation. Review the compatibility of all excipients with Tizanidine. While a study on various excipients for direct compression of Tizanidine tablets did not focus on this compound formation, it highlights the importance of excipient selection.[2]
-
Analyze Manufacturing Process: Identify any steps in the manufacturing process where the product is exposed to high-intensity light or oxygen.
-
Problem 2: The levels of this compound in my formulation are increasing over time, even with light-protected packaging.
-
Possible Cause: Oxidative degradation is likely the primary pathway. The packaging may not be providing a sufficient barrier to oxygen, or the formulation itself may be susceptible to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Consider manufacturing and packaging the product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidant Addition: Evaluate the inclusion of antioxidants in your formulation. The choice of antioxidant should be based on compatibility and efficacy studies.
-
Packaging Evaluation: Re-evaluate the oxygen permeability of your primary packaging materials.
-
Strategies to Prevent this compound Formation
Proactive measures during formulation development are key to preventing the formation of this compound.
Formulation Strategies
-
pH Optimization: The stability of Tizanidine is pH-dependent. Conduct pH-stability profiling to identify the pH range where Tizanidine is most stable and less prone to degradation.
-
Excipient Selection: Carefully screen excipients for their potential to promote oxidative or photolytic degradation. Avoid excipients with known oxidizing properties.
-
Inclusion of Antioxidants: The use of antioxidants can effectively inhibit oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The selection and concentration should be optimized.
-
Use of Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent, such as edetate disodium (EDTA), can sequester these ions and improve stability.
Processing and Packaging Strategies
-
Light Protection: Tizanidine is sensitive to light. All manufacturing steps should be carried out under controlled lighting conditions (e.g., using amber or red light). The final product should be packaged in light-resistant containers, such as amber glass bottles or opaque blisters.[3]
-
Oxygen Control: Minimize the exposure of the drug substance and product to oxygen throughout the manufacturing process. This can be achieved by working under an inert gas blanket.
-
Packaging Materials: Select primary packaging materials with low oxygen and moisture permeability to protect the formulation throughout its shelf life.
Data on Tizanidine Degradation
Quantitative data from forced degradation studies can help in understanding the susceptibility of Tizanidine to different stress conditions.
| Stress Condition | % Degradation of Tizanidine (Observed in a Study) | Reference |
| Oxidative (30% H₂O₂) | 36.08% | [4] |
| Acidic (0.1 N HCl) | 15.73% | [4] |
| Photolytic (UV-C light for 7 days) | ~55% | [5][6] |
Note: These values are from a specific study and may vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are protocols for key experiments related to Tizanidine degradation.
Protocol 1: Forced Degradation Study of Tizanidine
Objective: To investigate the stability of Tizanidine under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Tizanidine hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water).[1]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 2 hours).[4]
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat at 80°C for a specified period (e.g., 2 hours).
-
Oxidative Degradation: Treat the drug solution with a solution of 3-30% H₂O₂ at room temperature for a specified duration (e.g., 24 hours).[1]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for a defined period as per ICH Q1B guidelines.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC or UPLC method to determine the extent of degradation and identify any degradation products.[1]
Protocol 2: Development of a Stability-Indicating UPLC Method for Tizanidine and its Impurities
Objective: To develop and validate a UPLC method capable of separating Tizanidine from its potential degradation products, including this compound.
Instrumentation:
-
Waters Acquity UPLC system with a PDA detector.[7]
Chromatographic Conditions:
-
Column: Ethylene bridged hybrid (BEH) C8 (100 × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: A mixture of a buffer (0.24% sodium perchlorate solution containing 0.6 ml/l triethylamine, pH adjusted to 3.6 with orthophosphoric acid) and acetonitrile in a 95:5 (v/v) ratio.[7]
-
Mobile Phase B: A mixture of a buffer (0.67% sodium perchlorate containing 1.7 ml/l of triethylamine, pH adjusted to 2.6 with orthophosphoric acid) and acetonitrile in a 30:70 (v/v) ratio.[7]
-
Elution Mode: Binary gradient.[7]
-
Flow Rate: 0.5 ml/minute.[7]
-
Column Temperature: 60°C.[7]
-
Detection Wavelength: 230 nm.[7]
-
Injection Volume: 2 µl.[7]
Visualizations
The following diagrams illustrate the degradation pathway, experimental workflow, and a troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of various excipients on tizanidine hydrochloride tablets prepared by direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firsthope.co.in [firsthope.co.in]
- 4. japtronline.com [japtronline.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Addressing analytical variability in Tizanidine stability studies
Welcome to the technical support center for Tizanidine stability studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the analytical testing of Tizanidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your laboratory work.
Troubleshooting Guide: Common Issues in Tizanidine HPLC Analysis
This guide addresses specific problems that may arise during the HPLC analysis of Tizanidine, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Column overload. 4. Interference from excipients or degradation products. | 1. Adjust the mobile phase pH. A pH of 3.0 to 3.5 with a phosphate or trifluoroacetic acid buffer is often effective.[1][2][3] 2. Flush the column with a strong solvent, or replace the column if necessary.[4] 3. Reduce the sample concentration or injection volume.[4] 4. Optimize the chromatographic conditions (e.g., gradient elution) to improve separation. |
| Variable Retention Times | 1. Fluctuations in mobile phase composition. 2. Inconsistent column temperature. 3. Pump malfunction or leaks. 4. Inadequate system equilibration. | 1. Ensure precise and accurate preparation of the mobile phase. Use a degasser. 2. Use a column oven to maintain a constant temperature.[4] 3. Check the HPLC system for leaks and ensure the pump is functioning correctly. 4. Equilibrate the system with the mobile phase until a stable baseline is achieved. |
| Inconsistent Peak Area/Height | 1. Inaccurate sample preparation. 2. Injector variability. 3. Sample instability in the autosampler. 4. Fluctuation in detector lamp intensity. | 1. Ensure accurate weighing and dilution of samples. Use calibrated pipettes.[4] 2. Check the injector for any blockages or leaks. 3. Analyze samples promptly after preparation or store them at a recommended temperature (e.g., -20°C) if analysis is delayed.[5] 4. Allow the detector lamp to warm up sufficiently. Check the lamp's lifespan. |
| No Peaks or Very Small Peaks | 1. Incorrect wavelength setting. 2. Sample degradation. 3. Injection failure. 4. Detector malfunction. | 1. Set the UV detector to the appropriate wavelength for Tizanidine (typically 228 nm, 230 nm, or 315 nm).[1][2][4] 2. Prepare fresh samples and standards. 3. Manually inject a standard to confirm system performance. 4. Troubleshoot the detector according to the manufacturer's guidelines. |
| Precipitation in Sample Vials | 1. Low solubility of Tizanidine or its degradation products in the diluent. 2. Incompatibility of the sample with the diluent. | 1. Use a different diluent or a co-solvent to improve solubility. Methanol or a mixture of the mobile phase is often used as a diluent.[4] 2. Reduce the concentration of the sample. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable stability-indicating HPLC method for Tizanidine?
A1: A common and effective stability-indicating method for Tizanidine hydrochloride utilizes a reverse-phase C18 column.[1][2] One validated method employs an Atlantis C18 column (250 x 4.6 mm, 5µm) with a mobile phase of 20mM KH2PO4 (pH 3.5) and methanol (30:70 v/v) at a flow rate of 0.8 mL/min, with detection at 315 nm.[1] Another validated method uses an Agilent Zorbax Bonus-RP column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (65:35 v/v) at a flow rate of 0.5 mL/min and detection at 228 nm.[4][6]
Q2: What are the common degradation pathways for Tizanidine?
A2: Forced degradation studies have shown that Tizanidine is particularly susceptible to oxidative and acidic conditions.[4][6] It has also been shown to degrade under photolytic stress when exposed to UV-C light.[7] Some studies indicate stability under acid/alkaline hydrolysis and thermal conditions, suggesting that the extent of degradation can be method-dependent.[1]
Q3: How should I prepare samples for a forced degradation study of Tizanidine?
A3: For a typical forced degradation study, a stock solution of Tizanidine is prepared and then subjected to various stress conditions. For example, for acid hydrolysis, the drug solution is treated with 0.1 N HCl and heated. For oxidative degradation, the solution is treated with a hydrogen peroxide solution (e.g., 3-30%) at room temperature.[5] Detailed protocols can be found in the "Experimental Protocols" section below.
Q4: What are the acceptance criteria for validation parameters in a Tizanidine stability study?
A4: According to ICH guidelines, the following are generally accepted criteria for method validation:
-
Linearity: The correlation coefficient (r²) should be greater than 0.99.[1]
-
Accuracy: Recovery should typically be within 98-102%.[4]
-
Precision: The relative standard deviation (%RSD) for replicate injections should be less than 2%.[4][6]
Q5: How can I avoid precipitation of Tizanidine during analysis?
A5: Tizanidine hydrochloride may precipitate in certain conditions. To avoid this, especially during forced degradation studies, it may be necessary to reduce the reagent volume and stress time.[8] Using an appropriate diluent where Tizanidine is freely soluble, such as methanol or a mixture similar to the mobile phase, can also prevent precipitation.
Quantitative Data Summary
The following tables summarize quantitative data from various Tizanidine stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | Heating | 15.73 | [4][6] |
| Base Hydrolysis | 0.1 N NaOH | Heating | Not specified as significant | [1] |
| Oxidation | 3-30% H₂O₂ | Room Temperature | 36.08 | [4][6] |
| Thermal Degradation | Dry Heat (e.g., 80-100°C) | Varies | 0.06 | [8] |
| Photolytic Degradation | UV-C Light (254 nm) | 7 days | 55.16 | [7] |
Table 2: HPLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5-40 µg/mL | [1] |
| 4-80 µg/mL | [2] | |
| Correlation Coefficient (r²) | >0.99 | [1] |
| 1.00 | [4] | |
| Limit of Detection (LOD) | 1.00 µg/mL | [4][6] |
| 0.05 µg/mL | [3] | |
| Limit of Quantitation (LOQ) | 3.04 µg/mL | [4][6] |
| 0.22 µg/mL | [3] | |
| Accuracy (% Recovery) | 99-101% | [4][6] |
| 100.4-101.3% | [2] | |
| Precision (%RSD) | < 2% | [4][6] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Tizanidine
This protocol is based on a validated method for the quantitative determination of Tizanidine hydrochloride.[1]
1. Chromatographic Conditions:
-
Column: Atlantis C18 (250 x 4.6 mm, 5µm)
-
Mobile Phase: 20mM KH2PO4 (pH 3.5) : Methanol (30:70 V/V)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 315 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Tizanidine hydrochloride in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 5-40 µg/mL).
3. Sample Preparation:
-
For bulk drug analysis, prepare a solution of known concentration in the mobile phase.
-
For dosage forms, weigh and finely powder a sufficient number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on Tizanidine.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Tizanidine hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30%). Keep the mixture at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a high temperature (e.g., 80-100°C) for a set time.
-
Photolytic Degradation: Expose the drug solution in a photostability chamber to UV light (e.g., 254 nm) for a defined period.
3. Sample Analysis:
-
At various time points, withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze by the validated stability-indicating HPLC method.
Visualizations
References
- 1. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 2. jddtonline.info [jddtonline.info]
- 3. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 4. japtronline.com [japtronline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. japsonline.com [japsonline.com]
Validation & Comparative
A Spectroscopic Showdown: Tizanidine vs. Dehydro Tizanidine
In the landscape of pharmaceutical research and development, a thorough understanding of a drug substance and its related compounds is paramount. This guide provides a detailed spectroscopic comparison of Tizanidine, a widely used muscle relaxant, and its primary metabolite, Dehydro Tizanidine. This analysis is crucial for researchers in drug metabolism, process development, and quality control to ensure the identity, purity, and stability of Tizanidine.
Chemical Structures at a Glance
Tizanidine and this compound share a core chemical scaffold, with the latter being a dehydrogenated form of the parent drug. This seemingly minor structural modification, the loss of two hydrogen atoms from the imidazoline ring to form an imidazole ring, has a significant impact on their respective spectroscopic profiles.
Tizanidine
-
Molecular Formula: C₉H₈ClN₅S
-
IUPAC Name: 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
This compound
-
Molecular Formula: C₉H₆ClN₅S
-
IUPAC Name: 5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Tizanidine and the expected data for this compound based on its structure.
Mass Spectrometry
| Parameter | Tizanidine | This compound |
| Molecular Weight | 253.71 g/mol | 251.70 g/mol |
| Monoisotopic Mass | 253.0189 m/z | 251.0032 m/z |
| Key Fragmentation | The mass spectrum of Tizanidine typically shows a prominent molecular ion peak (M+) at m/z 253. Due to the presence of a chlorine atom, an isotopic peak at M+2 (m/z 255) with an intensity of approximately one-third of the molecular ion peak is characteristic.[1] | The molecular ion peak for this compound is expected at m/z 251, with a corresponding M+2 isotopic peak at m/z 253.[2] |
Infrared (IR) Spectroscopy
| Functional Group | Tizanidine (Observed Bands, cm⁻¹) | This compound (Predicted Bands, cm⁻¹) |
| N-H Stretch (Amine) | ~3245 (sharp)[3] | Expected in a similar region, ~3250-3400 |
| Aromatic C-H Stretch | ~3073[3] | Expected in a similar region, ~3050-3150 |
| C=N Stretch (Imidazoline) | ~1604-1640 | Aromatic C=N and C=C stretching bands are expected to be more complex and may shift to slightly lower wavenumbers due to the aromaticity of the imidazole ring. |
| Aromatic C=C Stretch | ~1484[3] | Expected in the range of 1450-1600 |
| C-Cl Stretch | ~1067[3] | Expected in a similar region, ~1050-1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data for this compound is predicted based on the structural differences from Tizanidine and general principles of NMR spectroscopy. Verified experimental data is not widely available in the public domain.
¹H NMR Spectroscopy (in DMSO-d₆)
| Proton | Tizanidine (Observed δ, ppm) | This compound (Predicted δ, ppm) |
| Aromatic-H | 7.0 - 8.0 (multiplets) | Expected to be in a similar aromatic region, potentially with slight shifts due to the change in the attached imidazole ring. |
| -CH₂-CH₂- (Imidazoline) | ~3.6 (singlet or multiplet) | This signal will be absent. |
| -CH=CH- (Imidazole) | Not Applicable | Two distinct signals for the vinyl protons of the imidazole ring are expected in the aromatic region, likely between 7.0 and 8.0 ppm. |
| N-H (Amine & Imidazoline) | Broad signals, variable | Broad signals for the amine and imidazole N-H protons are expected. |
¹³C NMR Spectroscopy (in DMSO-d₆)
| Carbon | Tizanidine (Observed δ, ppm) | This compound (Predicted δ, ppm) |
| Aromatic Carbons | ~110 - 155 | Expected in a similar range, with some shifts in the carbons of the benzothiadiazole ring adjacent to the amino group. |
| C=N (Imidazoline) | ~158 | The corresponding carbon in the imidazole ring will be part of the aromatic system and is expected to shift. |
| -CH₂-CH₂- (Imidazoline) | ~45 | These signals will be absent. |
| -CH=CH- (Imidazole) | Not Applicable | Signals for the two sp² hybridized carbons of the imidazole ring are expected in the aromatic region (~110-140 ppm). |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented.
Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan for mass determination and product ion scan for fragmentation analysis.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of a drug substance and its related compounds.
Caption: Workflow for Spectroscopic Comparison.
Signaling Pathway of Tizanidine
Tizanidine exerts its therapeutic effect as a muscle relaxant by acting as an agonist at α2-adrenergic receptors in the central nervous system. The diagram below illustrates this signaling pathway.
Caption: Tizanidine's α2-Adrenergic Agonist Pathway.
References
Comparative Stability of Tizanidine and its Degradation Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance like tizanidine is paramount. This guide provides a comprehensive comparison of the stability of tizanidine hydrochloride under various stress conditions and offers insights into its degradation products. The information is supported by experimental data from published literature to aid in the development of stable formulations and robust analytical methods.
Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. Its efficacy and safety can be compromised by degradation, which can occur during synthesis, storage, or administration. Forced degradation studies are therefore crucial to identify potential degradation products and establish the intrinsic stability of the molecule.
Comparative Stability under Stress Conditions
Forced degradation studies expose tizanidine to extreme conditions, including acid, base, oxidation, heat, and light, to accelerate its decomposition. The outcomes of these studies, however, show some variability across different research findings, underscoring the importance of specific experimental conditions.
One study demonstrated that tizanidine hydrochloride exhibits significant degradation under oxidative and acidic conditions. In contrast, another study reported that the drug was stable under acidic, alkaline, oxidative, and thermal stress.[1][2] A more recent investigation focusing on photolytic degradation found that approximately 55.16% of tizanidine degraded after seven days of exposure to UV-C light.[3][4][5]
The following table summarizes the quantitative data from various forced degradation studies on tizanidine hydrochloride.
| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) | Source |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 80°C | 15.73% | Not specified in search results |
| 1N HCl | 60 minutes at 80°C | Minimal | [6] | |
| Base Hydrolysis | 0.1 M NaOH | 8 hours at 80°C | Not specified | Not specified in search results |
| 1N NaOH | 60 minutes at 80°C | Minimal | [6] | |
| Oxidative | 30% H₂O₂ | 24 hours at Room Temp | 36.08% | Not specified in search results |
| 3% H₂O₂ | 60 minutes at 80°C | Minimal | [6] | |
| Thermal | Dry Heat | 48 hours at 80°C | Not specified | Not specified in search results |
| Solid State | Not specified | More stable than in solution | Not specified in search results | |
| Photolytic | UV-C Light | 7 days | 55.16% | [3][4][5] |
Known Degradation Products and Impurities
Several degradation products and process-related impurities of tizanidine have been identified. While the distinction between degradation products formed under stress conditions and impurities from the manufacturing process is not always clear-cut, a number of these related substances have been characterized.
One study identified five potential degradation products under photolytic stress based on their mass-to-charge ratios (m/z): 236, 268, 184, 186, and 216.[3][4][5] The exact structures for these photolytic degradants are yet to be definitively elucidated but are proposed based on mass fragmentation patterns.
Additionally, several process-related impurities have been identified and their structures confirmed. It is plausible that some of these impurities could also be formed under certain stress conditions.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | Chemical Structure |
| Tizanidine | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | C₉H₈ClN₅S | 253.71 |
|
| Impurity A | N-(4,5-Dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | C₉H₉N₅S | 219.27 |
|
| Impurity B | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | C₇H₅ClN₄S₂ | 244.72 |
|
| Impurity C | 1,1'-Ethane-1,2-diylbis[3-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine] | C₁₆H₁₄Cl₂N₁₀S₂ | 481.39 |
|
| Impurity D | Methyl N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate | C₈H₇ClN₄S₂ | 258.75 |
|
| Impurity E | 4-Amino-5-chloro-2,1,3-benzothiadiazole | C₆H₄ClN₃S | 185.63 |
|
| Impurity F | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results |
Experimental Protocols
Forced Degradation Study Protocol (General)
A generalized protocol for conducting forced degradation studies on tizanidine hydrochloride, based on ICH guidelines, is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of tizanidine hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at 60°C for 2 hours. After the incubation period, neutralize the solution with an appropriate volume of 1 M NaOH.
-
Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep the solution at 60°C for 2 hours. Neutralize the solution with an appropriate volume of 1 M HCl.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug powder to a temperature of 80°C in a hot air oven for 48 hours. Also, reflux a solution of the drug in a neutral solvent at 80°C for 6 hours.
-
Photolytic Degradation: Expose a solution of the drug (e.g., in methanol) in a transparent container to UV light (254 nm) and fluorescent light in a photostability chamber. A control sample should be kept in the dark under the same conditions.
-
Sample Analysis: At the end of each stress condition, dilute the samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
Stability-Indicating RP-HPLC Method
A typical stability-indicating RP-HPLC method for the analysis of tizanidine and its degradation products is summarized below.
| Parameter | Condition 1 | Condition 2 |
| Column | Atlantis C18 (250 x 4.6 mm, 5µm)[7] | Waters symmetry C18 ODS (250×4.6 mm, 5μm)[6] |
| Mobile Phase | 20mM KH₂PO₄ (pH 3.5):Methanol (30:70 V/V)[7] | Acetonitrile:Phosphate buffer (pH 3.0) (20:80 v/v)[6] |
| Flow Rate | 0.8 mL/min[7] | 1.0 ml/min[6] |
| Detection Wavelength | 315 nm[7] | 230 nm[6] |
| Column Temperature | 25 °C[7] | Ambient |
| Injection Volume | Not specified | 20 µL |
| Retention Time (Tizanidine) | 3.7 min[7] | ~5.4 min |
Visualizations
Tizanidine Signaling Pathway
Tizanidine exerts its muscle relaxant effects by acting as an agonist at α2-adrenergic receptors in the central nervous system. This action inhibits the release of excitatory amino acids, leading to a reduction in motor neuron excitability.
Caption: Signaling pathway of Tizanidine as an α2-adrenergic agonist.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like tizanidine.
Caption: General workflow for forced degradation studies of Tizanidine HCl.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 7. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
A Comparative Guide to Analytical Methods for Tizanidine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading analytical methodologies for the quantification of impurities in Tizanidine Hydrochloride. The selection of a robust and sensitive analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Here, we present a detailed overview of two prominent techniques: Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), with supporting data from published studies to facilitate an informed decision for your analytical needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for impurity profiling is a balance between speed, sensitivity, and the specific impurities of interest. The following tables summarize the quantitative performance of a validated UPLC method for the simultaneous determination of six known impurities and a validated RP-HPLC method for the determination of five related impurities, providing a clear comparison of their capabilities.
Table 1: UPLC Method Performance for Tizanidine Impurities[1][2][3]
| Parameter | Impurity A | Impurity B | Impurity C | Impurity D | Impurity E | Impurity F | Tizanidine |
| LOD (%) | 0.017 | 0.008 | 0.013 | 0.020 | 0.018 | 0.028 | 0.015 |
| LOQ (%) | 0.057 | 0.037 | 0.037 | 0.051 | 0.051 | 0.048 | 0.055 |
| Recovery (%) | 88.2 - 110.3 | 88.2 - 110.3 | 88.2 - 110.3 | 88.2 - 110.3 | 88.2 - 110.3 | 88.2 - 110.3 | 88.2 - 110.3 |
Table 2: RP-HPLC Method Performance for Tizanidine Impurities[4]
| Parameter | Tizanidine & 5 Impurities |
| LOD (µg/mL) | 0.1 - 0.15 |
| LOQ (µg/mL) | 0.3 - 0.45 |
| Linearity Range (µg/mL) | 0.5 - 4.0 |
| Recovery (%) | 95 - 105 |
Table 3: RP-HPLC Method for Genotoxic Impurity 1-Acetyl-2-imidazolidinone[5]
| Parameter | 1-Acetyl-2-imidazolidinone |
| LOD (ppm) | 2.7 |
| LOQ (ppm) | 8.2 |
| Linearity Range (µg/mL) | 0.16 - 1.04 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the UPLC and RP-HPLC methods discussed.
UPLC Method for Simultaneous Estimation of Six Impurities[1][2]
-
Instrumentation: Waters Acquity UPLC system.[1]
-
Column: Ethylene bridged hybrid (BEH) C8, 100 x 2.1 mm, 1.7 µm.[1]
-
Mobile Phase A: 5:95 (v/v) mixture of acetonitrile and buffer (0.24% sodium perchlorate solution with 0.6 ml/l triethylamine, pH adjusted to 3.6 with orthophosphoric acid).[2][1]
-
Mobile Phase B: 70:30 (v/v) mixture of acetonitrile and buffer.[2][1]
-
Elution Mode: Binary gradient.[1]
-
Run Time: All six impurities and Tizanidine elute within 11 minutes.[2][3]
-
Diluent: Mobile phase B and Acetonitrile in an 80:20 (v/v) ratio.[2][1]
-
Sample Preparation: Crush not less than 20 tablets into a fine powder. Prepare a sample solution of 0.5 mg/mL Tizanidine in diluent with sonication for 15 minutes. Filter the solution through a 0.45 µm hydrophilic membrane filter prior to injection.[1]
RP-HPLC Method for Five Related Impurities[4]
-
Instrumentation: Reversed-phase liquid chromatography system.
-
Column: YMC Pack Pro C18, 250 mm x 4.6 mm, 5 µm.[4]
-
Mobile Phase A: 20 mM KH2PO4 (anhydrous) in water, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: 20:80 (v/v) mixture of 20 mM KH2PO4 (anhydrous, pH 3.0) and acetonitrile.[4]
-
Elution Mode: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 40 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
UV Detection: 310 nm.[4]
-
Sample Preparation: A working standard solution containing 2 µg/mL of tizanidine hydrochloride and each of the five impurities is prepared in the diluent (Mobile Phase A).[4]
RP-HPLC Method for 1-Acetyl-2-imidazolidinone (Genotoxic Impurity)[5]
-
Instrumentation: Waters HPLC System 2695 with a photodiode array detector 2996.[5]
-
Column: Inertsil ODS-3V, 250 mm × 4.6 mm i.d., 5 µm.[5]
-
UV Detection: 215 nm.[5]
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for Tizanidine impurities. This process ensures that the chosen method is fit for its intended purpose and provides reliable results.
Caption: A workflow for the cross-validation of analytical methods.
Signaling Pathway of Tizanidine's Mechanism of Action
To provide a comprehensive background, the diagram below illustrates the signaling pathway of Tizanidine, an α2-adrenergic agonist. Its therapeutic effect as a muscle relaxant is achieved by modulating neurotransmitter release in the central nervous system.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets | Journal of Applied Pharmaceutical Science [mail.bibliomed.org]
- 4. asianpubs.org [asianpubs.org]
- 5. impactfactor.org [impactfactor.org]
A Comparative Guide to Inter-Laboratory Analysis of Dehydro Tizanidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dehydro Tizanidine, a significant impurity and metabolite of Tizanidine. The data presented is compiled from various validated methods to offer a benchmark for inter-laboratory performance and to assist in the selection of appropriate analytical techniques.
Quantitative Performance Data
The following table summarizes the performance characteristics of different analytical methods used for the determination of Tizanidine and its impurities, including this compound. While direct inter-laboratory comparison data for this compound is not publicly available, this compilation of single-laboratory validation data provides a valuable reference for expected method performance.
| Method | Parameter | This compound (or related impurities) | Tizanidine | Source |
| UPLC | Linearity Range | LOQ - 150% of specification limit | LOQ - 150% of specification limit | [1][2] |
| Correlation Coefficient (r²) | > 0.997 | > 0.997 | [1] | |
| Limit of Detection (LOD) | 0.008%–0.028% | Not Specified | [1][2] | |
| Limit of Quantitation (LOQ) | 0.037%–0.057% | Not Specified | [1][2] | |
| Accuracy (% Recovery) | 88.2%–110.3% | 88.2%–110.3% | [1][2] | |
| RP-HPLC | Linearity Range | 0.5-4.0 µg/mL | 0.5-4.0 µg/mL | [3] |
| Correlation Coefficient (r²) | Not Specified | 0.999 | [4] | |
| Limit of Detection (LOD) | 0.1-0.15 µg/mL | 0.1-0.15 µg/mL | [3] | |
| Limit of Quantitation (LOQ) | 0.3-0.45 µg/mL | 0.3-0.45 µg/mL | [3] | |
| Accuracy (% Recovery) | 95-105% | 95-105% | [3] | |
| LC-MS/MS | Linearity Range | Not Specified | 55–3255 ppt | |
| Correlation Coefficient | Not Specified | > 0.9922 | ||
| Lower Limit of Quantification (LLOQ) | Not Specified | 55 ppt | ||
| Spectrophotometry | Linearity Range | Not Specified | 10-30 µg/ml | [4] |
| Correlation Coefficient (r²) | Not Specified | 0.999 | [4] | |
| Accuracy (% Recovery) | Not Specified | 80-120% | [4] |
Experimental Protocols
Below are detailed methodologies for two common analytical techniques used for the analysis of this compound and related impurities.
Ultra-Performance Liquid Chromatography (UPLC) Method for Related Impurities
This method is designed for the sensitive and rapid quantification of Tizanidine and its known impurities.[1][2]
-
Instrumentation: Waters Acquity UPLC system or equivalent.[2]
-
Column: Ethylene bridged hybrid (BEH) C8, 100 x 2.1 mm, 1.7 µm.[2]
-
Mobile Phase A: 5:95 (v/v) mixture of acetonitrile and buffer (0.24% sodium perchlorate solution containing 0.6 ml/L triethylamine, pH adjusted to 3.6 with orthophosphoric acid).[2]
-
Mobile Phase B: 70:30 (v/v) mixture of acetonitrile and buffer.[2]
-
Gradient Program: A gradient program should be established to ensure optimal separation of all impurities.[1][2]
-
Flow Rate: To be optimized based on the specific UPLC system and column dimensions.
-
Injection Volume: To be optimized.
-
Sample Preparation:
-
Standard Preparation: Prepare a standard solution containing known concentrations of Tizanidine and its impurities, including this compound.[3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
A robust and widely used method for the separation and quantification of Tizanidine and its related substances.[3]
-
Instrumentation: HPLC system with UV detection.
-
Column: YMC Pack Pro C18 (250 mm × 4.6 mm), 5 µm, or equivalent.[3]
-
Mobile Phase A (Diluent): 20 mM potassium dihydrogen phosphate (anhydrous), pH adjusted to 3.0 with orthophosphoric acid.[3]
-
Mobile Phase B: 20:80 (v/v) mixture of 20 mM potassium dihydrogen phosphate (anhydrous, pH 3.0) and acetonitrile.[3]
-
Gradient Program: A gradient elution is typically employed to separate all components effectively.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 310 nm.[3]
-
Injection Volume: To be optimized.
-
Sample and Standard Preparation:
-
Prepare stock solutions of Tizanidine and each impurity (including this compound) by dissolving accurately weighed amounts in Mobile Phase A.[3]
-
Prepare working standard and sample solutions by appropriate dilution of the stock solutions with the diluent.[3]
-
Filter all solutions through a 0.45 µm membrane filter before use.[3]
-
Visualizations
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for this compound analysis.
Caption: Workflow for an inter-laboratory comparison study.
Logical Relationship in Analytical Method Validation
This diagram outlines the key parameters assessed during the validation of an analytical method for this compound, as per ICH guidelines.[1][2][3]
Caption: Key parameters of analytical method validation.
References
Comparison Guide: Validating an Analytical Method for Tizanidine Impurities According to ICH Guidelines
Introduction
Tizanidine Hydrochloride is a centrally acting α2-adrenergic agonist widely used as a muscle relaxant.[1][2] Ensuring the quality and safety of Tizanidine drug products necessitates strict control over impurities, which can originate from the manufacturing process, degradation, or storage.[3] The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures to ensure they are fit for their intended purpose.[4][5] The updated ICH Q2(R2) guideline details the validation elements required for registration applications.[5][6]
This guide provides a comparative analysis of two common analytical techniques for the quantification of Tizanidine impurities: a conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method. The comparison is structured around the validation parameters mandated by ICH guidelines.
Analytical Method Profiles
This section outlines the chromatographic conditions for the two methods being compared. Method B (UPLC) is presented as a faster and more sensitive alternative to the standard Method A (RP-HPLC).
| Parameter | Method A (Standard RP-HPLC) | Method B (Proposed UPLC) |
| Instrument | HPLC System with UV/PDA Detector | UPLC System with UV/PDA Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[7] | Ethylene Bridged Hybrid C8 (100 mm x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase | Gradient elution with a mixture of phosphate buffer and acetonitrile.[9][10] | Gradient elution with a mixture of ammonium formate and acetonitrile. |
| Flow Rate | 1.0 mL/min[7] | 0.4 mL/min |
| Detection Wavelength | 230 nm[8][9] | 230 nm[8] |
| Column Temperature | 30°C | 40°C |
| Injection Volume | 10 µL | 2 µL |
| Run Time | ~25 minutes | ~10 minutes[8] |
| Diluent | Mobile Phase A[7] | Water:Acetonitrile (80:20 v/v) |
ICH Validation Parameters: A Comparative Analysis
The following sections detail the experimental protocols and comparative results for each ICH validation parameter.
Specificity (and Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and placebo matrix.[11] A forced degradation study is performed to demonstrate the stability-indicating capability of the method.[9][12]
Experimental Protocol:
-
Placebo Interference: Prepare and inject a placebo sample to ensure no interfering peaks are present at the retention times of Tizanidine and its known impurities.[8]
-
Impurity Spike: Prepare a solution of Tizanidine and spike it with known impurities at the specification level (e.g., 0.15%). Inject to demonstrate adequate resolution between all peaks.
-
Forced Degradation: Expose Tizanidine samples to various stress conditions:
-
Analyze the stressed samples alongside an unstressed control. The peak purity of Tizanidine should be evaluated using a PDA detector to ensure it is spectrally homogeneous.
Comparative Data Summary:
| Parameter | Acceptance Criteria | Method A (RP-HPLC) | Method B (UPLC) |
| Placebo Interference | No interference at RT of analyte and impurities | Pass | Pass |
| Resolution (Tizanidine & nearest impurity) | > 2.0 | 2.8 | 5.6[8] |
| Peak Purity (from degradation) | Purity Angle < Purity Threshold | Pass | Pass |
| Degradation Observed | Significant degradation should occur under at least one condition. | ~15% under oxidative stress | ~16% under oxidative stress |
Linearity
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.[11]
Experimental Protocol:
-
Prepare a stock solution of Tizanidine and each impurity.
-
Create a series of at least five calibration standards by diluting the stock solutions to cover the range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ, 0.075%, 0.1%, 0.15%, 0.225%).[7]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Comparative Data Summary:
| Parameter | Acceptance Criteria | Method A (RP-HPLC) | Method B (UPLC) |
| Range | LOQ to 150% of specification | 0.05% - 0.225% | 0.04% - 0.225% |
| Correlation Coefficient (r²) | ≥ 0.99[14] | 0.998 | 0.999 |
| Y-intercept Bias | Not significant | Pass | Pass |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[2]
-
Based on Standard Deviation of the Response and the Slope: Prepare and inject a series of blank samples (n=10) and calculate the standard deviation of the response. LOD and LOQ are calculated using the slope of the linearity curve.
Comparative Data Summary:
| Parameter | Acceptance Criteria | Method A (RP-HPLC) | Method B (UPLC) |
| LOD (as % of test conc.) | Report value (S/N ≈ 3) | 0.015% (S/N = 3.2) | 0.008% (S/N = 3.5)[8] |
| LOQ (as % of test conc.) | Report value (S/N ≈ 10) | 0.05% (S/N = 10.5) | 0.037% (S/N = 10.2)[8] |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.[11]
Experimental Protocol:
-
Prepare a placebo sample.
-
Spike the placebo with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[8]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of each impurity.
Comparative Data Summary:
| Impurity | Acceptance Criteria | Method A (RP-HPLC) Recovery % | Method B (UPLC) Recovery % |
| Impurity A | 80.0% - 120.0% | 98.5% - 104.2% | 99.1% - 103.5%[8] |
| Impurity B | 80.0% - 120.0% | 95.7% - 106.1% | 97.3% - 105.0% |
| Impurity C | 80.0% - 120.0% | 96.2% - 103.8% | 98.0% - 102.7% |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[15]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Prepare six individual test samples by spiking a placebo with impurities at the 100% specification level. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Comparative Data Summary:
| Parameter | Acceptance Criteria | Method A (RP-HPLC) %RSD | Method B (UPLC) %RSD |
| Repeatability (n=6) | %RSD ≤ 5.0% | 1.8% | 1.1% |
| Intermediate Precision (n=12) | %RSD ≤ 10.0% | 2.5% | 1.9% |
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
Experimental Protocol:
-
Prepare a system suitability solution and a spiked sample.
-
Analyze the samples while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (e.g., ± 10%).
-
Column Temperature (e.g., ± 5°C).
-
Mobile Phase pH (e.g., ± 0.2 units).
-
Mobile Phase Organic Composition (e.g., ± 2%).
-
-
Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and impurity quantification.
Comparative Data Summary:
| Varied Parameter | Acceptance Criteria | Method A (RP-HPLC) | Method B (UPLC) |
| Flow Rate (±10%) | System suitability passes | Pass | Pass |
| Temperature (±5°C) | System suitability passes | Pass | Pass |
| Organic Phase (±2%) | System suitability passes | Pass | Pass |
Mandatory Visualizations
The following diagrams illustrate the logical flow and relationships within the method validation process.
Caption: High-level workflow for analytical method validation.
Caption: Interrelationship of ICH validation parameters.
Conclusion
Both the standard RP-HPLC and the proposed UPLC methods can be successfully validated according to ICH Q2(R2) guidelines for the determination of Tizanidine impurities.
The comparative data indicates that Method B (UPLC) offers significant advantages:
-
Increased Throughput: A shorter run time (~10 minutes vs. ~25 minutes) allows for more samples to be analyzed in the same period.
-
Enhanced Sensitivity: Lower LOD and LOQ values enable the detection and quantification of impurities at trace levels.[8]
-
Improved Resolution: Higher resolution provides greater confidence in the separation of closely eluting peaks.[8]
While Method A is a reliable and robust method, Method B represents a technological advancement that is better suited for high-throughput quality control environments and for meeting increasingly stringent regulatory expectations for impurity control. The choice of method should be justified based on the specific application and lifecycle stage of the product.[5]
References
- 1. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. asianpubs.org [asianpubs.org]
- 8. japsonline.com [japsonline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. cjap.ytbmed.net [cjap.ytbmed.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Dehydro Tizanidine: Guidelines for Safe Disposal in a Research Environment
Essential Safety and Logistical Information for Laboratory Professionals
This document provides a comprehensive guide for the proper disposal of Dehydro Tizanidine, a metabolite of the muscle relaxant Tizanidine. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection. Due to the limited availability of specific safety and disposal data for this compound, a conservative approach based on established principles for pharmaceutical waste management is recommended.
I. Data Summary: Chemical and Safety Information
The following table summarizes key quantitative data for this compound and its parent compound, Tizanidine Hydrochloride, for easy comparison. This information is critical for risk assessment and the development of safe handling protocols.
| Property | This compound | Tizanidine Hydrochloride |
| CAS Number | 125292-34-4 | 64461-82-1 |
| Molecular Formula | C₉H₆ClN₅S | C₉H₈ClN₅S·HCl |
| Molecular Weight | 251.70 g/mol | 290.17 g/mol |
| Physical State | Solid (assumed) | Solid, Crystalline |
| Melting Point | 174-176°C (decomposes)[1] | 280 °C / 536 °F |
| Solubility | Soluble in Methanol, DMSO | Slightly soluble in water and methanol[2] |
| Acute Oral Toxicity (LD50, rat) | Data not available | 414 mg/kg[3] |
II. Disposal Procedures
As no specific disposal guidelines for this compound are available, and it is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), the following procedures are recommended as a precautionary measure. These steps align with general best practices for the disposal of non-hazardous pharmaceutical waste from a research laboratory.
Step 1: Waste Characterization
-
Initial Assessment: In the absence of specific toxicity data for this compound, it is prudent to handle it as a potentially harmful chemical. While Tizanidine hydrochloride is classified as harmful if swallowed, its metabolites are not known to be active.[4][5]
-
RCRA Classification: There is no information to classify this compound as a P- or U-listed hazardous waste. To be classified as a characteristic hazardous waste, it would need to exhibit ignitability, corrosivity, reactivity, or toxicity (based on the Toxicity Characteristic Leaching Procedure - TCLP). Without TCLP data, a definitive determination cannot be made.
Step 2: Segregation and Collection
-
Waste Container: Designate a specific, clearly labeled, and sealed container for this compound waste. The label should include "this compound Waste" and the date of accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should not be disposed of in regular trash or down the drain.[2] The EPA prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities, a practice that is strongly discouraged for all pharmaceutical waste.
Step 3: In-Lab Handling and Neutralization (for small quantities)
-
For trace amounts on labware: The first rinse of containers that held this compound should be collected as chemical waste.[6]
-
Deactivation (Optional, for consideration by qualified personnel): While no specific deactivation protocols for this compound exist, a common practice for some pharmaceutical waste is to render it non-recoverable. This could involve mixing the compound with an inert material such as sand or kitty litter before placing it in the designated waste container.[2] This step should only be performed if deemed safe and appropriate by the laboratory's safety officer.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The most critical step is to transfer the collected this compound waste to a licensed and reputable hazardous waste disposal company.[7][8]
-
Documentation: Maintain a detailed record of the waste, including the quantity, date of disposal, and the contact information of the disposal contractor.
III. Experimental Protocols
Currently, there are no standardized experimental protocols specifically for the disposal of this compound. The disposal procedure itself should be considered a safety protocol. When handling the substance, researchers should adhere to the safety precautions outlined in the Safety Data Sheet for the parent compound, Tizanidine, which include using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[2][9][10] All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[7]
IV. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a cautious approach due to the lack of specific data.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This information is provided as a guide and does not replace the need for a thorough risk assessment and adherence to all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.
References
- 1. This compound | 125292-34-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. DailyMed - TIZANIDINE tablet [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. fishersci.com [fishersci.com]
- 9. research.uga.edu [research.uga.edu]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Personal protective equipment for handling Dehydro Tizanidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent pharmaceutical compounds like Dehydro Tizanidine. As an analog of Tizanidine, this compound is presumed to have similar pharmacological activity and, therefore, requires stringent handling protocols to minimize exposure and ensure personnel safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory practices.
Hazard Identification and Risk Assessment
This compound, while not having a specific Safety Data Sheet (SDS) readily available, should be handled with the same precautions as its parent compound, Tizanidine Hydrochloride. Tizanidine is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Due to its potency, it is crucial to implement control measures to prevent dust and aerosol formation.[4]
A thorough risk assessment should be conducted to determine the appropriate level of containment and personal protective equipment (PPE) required. This assessment should consider the quantity of the compound being handled, the nature of the procedure (e.g., weighing, dissolution), and the potential for dust generation. For potent compounds, engineering controls such as fume hoods, glove boxes, or isolators are the primary means of exposure control.[5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing direct contact with this compound. The following table summarizes the recommended PPE for handling this potent compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Ensure gloves are tested for resistance to chemicals.[6][7] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[8] |
| Respiratory Protection | Respirator | For handling powders outside of a containment system, a NIOSH-approved N95 or higher respirator is necessary.[7] For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) may be required.[5][6] |
| Body Protection | Lab Coat/Gown | A disposable, low-linting gown made of a protective material like Tyvek® is recommended to prevent skin contact and contamination of personal clothing.[9] |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety glasses or goggles when there is a risk of splashes. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps for safely handling the compound in a laboratory setting.
Experimental Protocol: Weighing of this compound Powder
-
Preparation:
-
Ensure the chemical fume hood or glove box is certified and functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Place a calibrated analytical balance inside the containment system.
-
Prepare all necessary equipment, including spatulas, weigh boats, and containers for the weighed compound.
-
-
Weighing:
-
Carefully open the container of this compound inside the containment system.
-
Using a clean spatula, transfer the desired amount of powder to a weigh boat on the balance.
-
Minimize any movements that could create airborne dust.
-
Once the desired weight is achieved, securely close the primary container.
-
Transfer the weighed compound to a secondary container suitable for the next experimental step.
-
-
Post-Weighing:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Wipe down the interior surfaces of the containment system.
-
Dispose of all single-use items, including the weigh boat and any contaminated wipes, in a designated hazardous waste container.
-
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, disposable labware, and excess compound, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed hazardous waste container.[8] |
| Liquid Waste | Collect in a compatible, sealed, and labeled hazardous waste container. |
| Sharps | Dispose of in a designated sharps container. |
| Unused Compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[10] |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





